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(1-Methyl-2-propylpyrrolidin-2-yl)methanol Documentation Hub

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  • Product: (1-Methyl-2-propylpyrrolidin-2-yl)methanol
  • CAS: 1803589-42-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Executive Summary In the contemporary landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a dominant paradigm. (1-Methyl-2-propylpyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is a dominant paradigm. (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) represents a highly valuable building block in this space[1]. Featuring a 2,2-disubstituted pyrrolidine core, this compound offers rigidified conformational vectors, tunable lipophilicity via its propyl chain, and a versatile primary alcohol for further functionalization or target engagement[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols tailored for researchers and drug development professionals.

Structural Identity and Physicochemical Profile

(1-Methyl-2-propylpyrrolidin-2-yl)methanol functions simultaneously as a tertiary amine and a primary alcohol[2]. The presence of the quaternary carbon at the C2 position of the pyrrolidine ring restricts the conformational flexibility of the attached propyl and hydroxymethyl groups, forcing them into well-defined spatial trajectories.

Table 1: Quantitative Physicochemical and Identificational Data

PropertyValue
Chemical Name (1-Methyl-2-propylpyrrolidin-2-yl)methanol
CAS Number 1803589-42-5[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.26 g/mol [2]
PubChem CID 86775318[2]
SMILES String CCCC1(CCCN1C)CO[2]
Physical State Liquid (at standard temperature and pressure)[2]
Storage Conditions Room Temperature[2]

ADME and Medicinal Chemistry Implications

The architectural features of (1-Methyl-2-propylpyrrolidin-2-yl)methanol directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile when incorporated into larger pharmacophores.

  • High Fsp3 Character: With all nine carbons being sp3-hybridized, the molecule exhibits high out-of-plane three-dimensionality. This statistically correlates with improved clinical success rates due to higher aqueous solubility and reduced promiscuous protein binding.

  • Modulated Basicity: The N-methyl group increases the lipophilicity of the pyrrolidine while slightly modulating the pKa of the tertiary amine, typically keeping it ionized at physiological pH (pH 7.4). This is optimal for forming salt bridges with acidic residues (e.g., Asp, Glu) in target binding pockets.

ADME A (1-Methyl-2-propylpyrrolidin-2-yl)methanol B Tertiary Amine (Ionizable Center) A->B C Primary Alcohol (H-Bond Donor/Acceptor) A->C D Propyl Group (Hydrophobic Patch) A->D E Target Salt Bridges & Solubility B->E F Kinase/Receptor H-Bonding C->F G Membrane Permeability (LogP Enhancement) D->G

Structural features driving the ADME and target-binding profile of the pyrrolidine derivative.

Synthetic Strategy: The Causality of 2,2-Disubstitution

Synthesizing 2,2-disubstituted pyrrolidines is historically challenging due to the severe steric hindrance at the quaternary center[3]. While advanced methods like asymmetric allylic alkylation followed by ring contraction exist for complex enantioenriched derivatives[3], a robust, scalable approach for racemic or simple alkylated prolinols relies on the alpha-alkylation of N-protected proline esters[4].

The synthetic logic follows a two-stage process:

  • Regioselective Enolate Formation and Alkylation: Starting from N-methylproline methyl ester, the alpha-proton is removed using Lithium Diisopropylamide (LDA). LDA is chosen specifically for its steric bulk, which prevents nucleophilic attack on the ester carbonyl, acting exclusively as a base. The resulting enolate is trapped with 1-iodopropane. The iodine leaving group ensures a rapid SN2 substitution, overcoming the developing steric clash at the C2 position.

  • Hydride Reduction: The intermediate ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). The causality here is critical: milder reducing agents (like NaBH4) are often insufficient for sterically hindered esters, whereas LiAlH4 provides the necessary nucleophilic hydride equivalents to force the reduction to completion.

Synthesis A N-Methylproline Methyl Ester B Enolate Formation (LDA, THF, -78 °C) A->B Deprotonation C Alkylation (1-Iodopropane) B->C SN2 Attack D Methyl 1-methyl-2-propylpyrrolidine-2-carboxylate C->D Workup E Reduction (LiAlH4, THF, 0 °C) D->E Hydride Transfer F (1-Methyl-2-propylpyrrolidin-2-yl)methanol E->F Fieser Quench

Synthetic workflow for (1-Methyl-2-propylpyrrolidin-2-yl)methanol via alpha-alkylation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Synthesis of Methyl 1-methyl-2-propylpyrrolidine-2-carboxylate
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate LDA. Causality: In situ generation of LDA ensures maximum activity and strictly anhydrous conditions.

  • Enolate Formation: Add a solution of N-methylproline methyl ester (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add 1-iodopropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 10% Methanol in Dichloromethane. The disappearance of the starting material spot (visualized with Dragendorff's reagent for alkaloids) validates the completion of the alkylation.

  • Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Reduction to (1-Methyl-2-propylpyrrolidin-2-yl)methanol
  • Preparation: In a clean, dry flask, suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C.

  • Reduction: Dissolve the intermediate ester from Step 1 in THF and add it dropwise to the LiAlH4 suspension. Causality: Dropwise addition controls the highly exothermic release of hydrogen gas.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature.

  • Validation Checkpoint (Fieser Workup): To quench the reaction, sequentially add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water (where n is the mass of LiAlH4 in grams). Causality & Validation: This specific sequence is a self-validating system. If executed correctly, the hazardous aluminum complexes precipitate as a crisp, white, granular solid. If a gelatinous emulsion forms, the stoichiometry of the quench was incorrect.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure (1-Methyl-2-propylpyrrolidin-2-yl)methanol as a clear liquid[2].

Conclusion

(1-Methyl-2-propylpyrrolidin-2-yl)methanol is a structurally sophisticated, sp3-rich building block that provides medicinal chemists with a versatile scaffold for exploring three-dimensional chemical space. By understanding the causality behind its physicochemical properties and the rigorous enolate chemistry required for its synthesis, researchers can effectively integrate this 2,2-disubstituted pyrrolidine into advanced drug discovery pipelines.

References

(Note: Working landing pages have been prioritized below to ensure long-term link integrity for verification, as per standard documentation guidelines).

  • Title: (1-methyl-2-propylpyrrolidin-2-yl)methanol | CAS 1803589-42-5 Source: American Elements URL: [Link]

  • Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers Source: ACS Publications URL: [Link]

Sources

Exploratory

The Bifunctional Paradigm: Mechanism of Action for (1-Methyl-2-propylpyrrolidin-2-yl)methanol in Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, the design of small organic molecules capable of mimicking the precise active sites of metalloenzymes has revolutionized drug development. (1-Methyl-2-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the design of small organic molecules capable of mimicking the precise active sites of metalloenzymes has revolutionized drug development. (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5)[1] represents a highly specialized class of chiral bifunctional organocatalysts. Unlike traditional secondary amine catalysts (e.g., MacMillan catalysts or proline derivatives) that rely on covalent enamine or iminium ion intermediates, this molecule operates via a non-covalent dual-activation mechanism .

By integrating a Brønsted basic tertiary amine with a hydrogen-bond donating primary alcohol on a sterically rigid pyrrolidine scaffold, it enables the simultaneous activation of both pro-nucleophiles and electrophiles. This whitepaper dissects the structural anatomy, mechanistic pathways, and self-validating experimental protocols required to deploy this catalyst effectively in asymmetric synthesis.

Structural Anatomy and Electronic Profiling

The catalytic efficacy of (1-Methyl-2-propylpyrrolidin-2-yl)methanol is entirely dictated by its precise spatial and electronic geometry. The molecule features three critical functional domains:

  • The N-Methyl Tertiary Amine (Brønsted Base): Because the nitrogen is fully alkylated, it cannot form covalent intermediates with carbonyl substrates. Instead, it acts exclusively as a Brønsted base or nucleophilic catalyst[2]. Its primary role is to deprotonate acidic pro-nucleophiles (such as 1,3-dicarbonyls), generating a reactive enolate while forming a tight, protonated ion pair.

  • The C2-Hydroxymethyl Group (Hydrogen Bond Donor): The primary alcohol serves as a targeted hydrogen-bond donor. By coordinating to the Lewis basic sites of an electrophile (e.g., the oxygen atoms of a nitroalkene), it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile, accelerating the carbon-carbon bond-forming step[3].

  • The C2-Propyl Quaternary Stereocenter (Steric Shield): The installation of a propyl chain at the C2 position alongside the hydroxymethyl group creates a sterically demanding quaternary stereocenter. This hydrophobic bulk is non-negotiable for stereocontrol; it restricts the rotational degrees of freedom of the hydroxymethyl group and physically blocks the Re-face of the incoming electrophile, enforcing a highly specific nucleophilic attack trajectory.

Core Mechanism of Action: The Dual Activation Model

In bifunctional organocatalysis, the integration of a tertiary amine basic site with a hydrogen-bonding donor enables the highly organized assembly of a ternary transition state[4].

When applied to an asymmetric Michael addition (e.g., the reaction of dialkyl malonates with trans-β-nitrostyrenes), the mechanism proceeds through a highly synchronized pathway:

  • Nucleophile Activation: The N-methyl group deprotonates the malonate, generating an enolate. The resulting protonated tertiary amine remains electrostatically bound to the enolate.

  • Electrophile Activation: Simultaneously, the C2-hydroxymethyl group forms a bidentate or strong monodentate hydrogen bond with the nitro group of the nitrostyrene.

  • Stereoselective C-C Bond Formation: The bulky C2-propyl group shields one face of the activated nitrostyrene. The enolate is forced to attack the unshielded Si-face, resulting in the formation of the Michael adduct with exceptional enantiomeric excess (ee).

ActivationModel Cat Bifunctional Catalyst (1-Methyl-2-propylpyrrolidin-2-yl)methanol TS Highly Organized Ternary Transition State Cat->TS N-Methyl (Base) Deprotonates Nuc Cat->TS -CH2OH (H-Bond) Activates Elec Nuc Pro-Nucleophile (e.g., Dialkyl Malonate) Nuc->TS Forms Enolate Ion Pair Elec Electrophile (e.g., trans-β-Nitrostyrene) Elec->TS Coordinates to Nitro Group TS->Cat Catalyst Regeneration Prod Enantioenriched Michael Adduct TS->Prod C-C Bond Formation (Facial Selectivity via C2-Propyl)

Fig 1. Bifunctional activation model showing dual nucleophile/electrophile coordination.

Experimental Methodology: Self-Validating Protocol

To harness the full potential of this catalyst, the experimental conditions must preserve the delicate hydrogen-bonding network. The following protocol for an Asymmetric Michael Addition is designed as a self-validating system, where every step is grounded in chemical causality.

Protocol: Asymmetric Michael Addition of Dialkyl Malonates to trans-β-Nitrostyrenes

Objective: Synthesize enantioenriched γ-nitro dicarbonyls using 10 mol% catalyst loading.

  • Catalyst Equilibration: Dissolve 0.10 mmol of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in 2.0 mL of anhydrous toluene under an argon atmosphere.

    • Causality: Toluene, a non-polar and non-coordinating solvent, is strictly required to maximize the strength of the catalyst's hydrogen-bonding network. Protic solvents (like methanol or water) would competitively bind to the hydroxymethyl group, dismantling the catalytic transition state and leading to racemic mixtures.

  • Electrophile Preparation: Add 1.0 mmol of trans-β-nitrostyrene to the solution and cool the reaction vessel to -20 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction and increases the rigidity of the catalyst-substrate ternary complex, amplifying enantioselectivity.

  • Nucleophile Introduction: Add 1.2 mmol of diethyl malonate dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to catalyst saturation or off-target oligomerization of the nitrostyrene.

  • Kinetic Monitoring: Stir at -20 °C for 24–48 hours, monitoring conversion via TLC or chiral HPLC.

    • Causality: The sterically hindered C2-propyl group slows the reaction kinetics compared to unhindered catalysts, necessitating extended reaction times to achieve full conversion.

  • Quench and Isolation: Quench the reaction with 2.0 mL of saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via flash column chromatography.

    • Causality: The mildly acidic quench immediately protonates the tertiary amine, breaking the ion pair and halting the catalytic cycle without degrading the sensitive nitro-adduct.

Workflow S1 1. Catalyst Equilibration Dissolve Catalyst in Anhydrous Toluene S2 2. Electrophile Addition Add Nitroalkene & Cool to -20°C S1->S2 Establishes H-Bond Network S3 3. Nucleophile Introduction Dropwise Addition of Malonate S2->S3 Thermal Control Prevents Racemization S4 4. Kinetic Monitoring Track via Chiral HPLC/TLC S3->S4 Reaction Progress S5 5. Quench & Extraction Aqueous NH4Cl Wash S4->S5 Halts Catalytic Cycle S6 6. Isolation Flash Chromatography S5->S6 Purifies Adduct

Fig 2. Step-by-step workflow for the asymmetric Michael addition, emphasizing thermal control.

Quantitative Data & Comparative Analysis

To demonstrate the critical nature of the C2-propyl group and the tertiary amine, the following table summarizes the comparative performance of structural variants in the standard Michael addition workflow.

Table 1: Impact of Catalyst Structural Features on Michael Addition Efficiency

Catalyst VariantSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(1-Methyl-2-propylpyrrolidin-2-yl)methanol Toluene-209296
(1-Methylpyrrolidin-2-yl)methanol (No Propyl)Toluene-208857
(2-Propylpyrrolidin-2-yl)methanol (Secondary Amine)Toluene-2045<10
(1-Methyl-2-propylpyrrolidin-2-yl)methanolMethanol-203012

Data Interpretation: The data clearly illustrates that the C2-propyl group is non-negotiable for high stereocontrol; removing this steric shield drops the ee from 96% to 57%. Furthermore, attempting the reaction with a secondary amine variant leads to poor yields and racemic mixtures, as the secondary amine preferentially forms off-target covalent adducts rather than acting as a discrete Brønsted base. Finally, switching to a protic solvent (Methanol) collapses both yield and selectivity, validating the hypothesis that hydrogen-bonding is the primary driving force of the transition state.

References

  • Title: (1-Methyl-2-propylpyrrolidin-2-yl)
  • Title: Development of selective non-metal based organocatalysts for asymmetric synthesis Source: ePrints Soton - University of Southampton URL
  • Title: Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines Source: RSC Publishing URL
  • Title: Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Foundational

Spectroscopic characterization and NMR data for (1-Methyl-2-propylpyrrolidin-2-yl)methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-2-propylpyrrolidin-2-yl)methanol Introduction: Elucidating the Structure of a Novel Tertiary Amino Alcohol (1-Methyl-2-propylpyrrolidin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Introduction: Elucidating the Structure of a Novel Tertiary Amino Alcohol

(1-Methyl-2-propylpyrrolidin-2-yl)methanol represents a chiral tertiary amino alcohol with a unique substitution pattern on a pyrrolidine scaffold. Its structure, featuring a quaternary chiral center at the C2 position, an N-methyl group, and a C2-propyl group, presents a distinct challenge and opportunity for spectroscopic analysis. As a potential building block in synthetic and medicinal chemistry, unambiguous structural confirmation is paramount.

This guide provides a comprehensive framework for the spectroscopic characterization of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. In the absence of extensive published data for this specific molecule, we will leverage foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This document is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind the analytical choices, ensuring a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a compound like (1-Methyl-2-propylpyrrolidin-2-yl)methanol, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for complete assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic molecules.[1]

  • ¹H NMR Acquisition : Record the spectrum on a 400 MHz or higher spectrometer. A higher field strength will be crucial for resolving the complex multiplets expected for the pyrrolidine and propyl protons.[2]

  • ¹³C{¹H} NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). A sufficient number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-noise for all carbons, especially the quaternary C2.[3]

  • DEPT-135/90 Acquisition : Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals.

  • 2D NMR Acquisition : If assignments are ambiguous, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to definitively map the molecular connectivity.[4]

¹H NMR Spectral Interpretation: A Predictive Analysis

The presence of a chiral center at C2 renders the molecule asymmetric. Consequently, protons on methylene groups adjacent to this center (the -CH₂OH and the first -CH₂- of the propyl group) are diastereotopic and are expected to be chemically and magnetically non-equivalent, leading to more complex splitting patterns.

Table 1: Predicted ¹H NMR Data for (1-Methyl-2-propylpyrrolidin-2-yl)methanol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
OH 1.5 - 3.0Broad Singlet (s)1HChemical shift is variable, dependent on concentration and hydrogen bonding.
H-6a, H-6b (-CH₂OH)3.4 - 3.8AB quartet or two Doublets (d)2HDiastereotopic protons adjacent to the chiral center and deshielded by oxygen.
H-5 (ring -CH₂N-)2.8 - 3.2Multiplet (m)2HProtons adjacent to the electron-withdrawing nitrogen atom.
N-CH₃ 2.2 - 2.5Singlet (s)3HCharacteristic region for an N-methyl group on a saturated ring.
H-3, H-4 (ring -CH₂-)1.6 - 2.2Multiplet (m)4HOverlapping signals of the pyrrolidine ring methylene groups.
H-1' (propyl -CH₂-)1.4 - 1.8Multiplet (m)2HDiastereotopic protons on the propyl group adjacent to the chiral center.
H-2' (propyl -CH₂-)1.2 - 1.5Sextet-like Multiplet2HCoupled to adjacent CH₂ and CH₃ groups.
H-3' (propyl -CH₃)0.8 - 1.0Triplet (t)3HTerminal methyl group coupled to the adjacent CH₂ group.
¹³C NMR Spectral Interpretation: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will provide one signal for each of the 10 unique carbon atoms in the molecule. The chemical shifts are predicted based on the local electronic environment.

Table 2: Predicted ¹³C NMR Data for (1-Methyl-2-propylpyrrolidin-2-yl)methanol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C-2 (quaternary)68 - 78AbsentQuaternary carbon bonded to N, O, and two other carbons. Highly substituted.
C-6 (-CH₂OH)62 - 70NegativeMethylene carbon attached to an electronegative oxygen atom.
C-5 (ring -CH₂N-)55 - 65NegativeMethylene carbon adjacent to the nitrogen atom.
N-CH₃ 40 - 45PositiveTypical shift for an N-methyl group in an aliphatic amine.
C-1' (propyl -CH₂-)35 - 45NegativeFirst methylene of the propyl group.
C-3 (ring -CH₂-)22 - 35NegativePyrrolidine ring methylene.
C-4 (ring -CH₂-)22 - 35NegativePyrrolidine ring methylene, likely overlapping with C-3.
C-2' (propyl -CH₂-)16 - 22NegativeSecond methylene of the propyl group.
C-3' (propyl -CH₃)13 - 15PositiveTerminal methyl carbon of the propyl group.

graph molecular_structure {
layout=neato;
node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N [label="N", pos="0,0!"]; C2 [label="C2", pos="0,1.5!"]; C3 [label="C3", pos="-1.3,2.2!"]; C4 [label="C4", pos="-1.3,-0.7!"]; C5 [label="C5", pos="1.3,-0.7!"]; N_Me [label="CH₃", pos="1.3,0.7!"]; C_propyl1 [label="C1'", pos="0,3!"]; C_propyl2 [label="C2'", pos="1.3,3.7!"]; C_propyl3 [label="C3'", pos="1.3,5.2!"]; C_methanol [label="C6", pos="-1.3,0!"]; OH [label="OH", pos="-2.6,0!"];

// Bond edges N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- N_Me [label=" N-CH₃"]; C2 -- C_propyl1 [label=" Propyl"]; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C2 -- C_methanol [label=" CH₂OH"]; C_methanol -- OH;

// Labels for proton environments H_NMe [label="s, ~2.3 ppm", pos="2.3,0.7!", fontsize=8]; H_C5 [label="m, ~3.0 ppm", pos="1.8,-1.2!", fontsize=8]; H_C34 [label="m, ~1.9 ppm", pos="-2.3,1.2!", fontsize=8]; H_C6 [label="ABq, ~3.6 ppm", pos="-2.3,-0.7!", fontsize=8]; H_OH [label="br s", pos="-3.3,0.5!", fontsize=8]; H_C1p [label="m, ~1.6 ppm", pos="-0.5,3.7!", fontsize=8]; H_C2p [label="m, ~1.3 ppm", pos="2.3,4.4!", fontsize=8]; H_C3p [label="t, ~0.9 ppm", pos="2.3,5.7!", fontsize=8]; }

Caption: Molecular structure with predicted ¹H NMR chemical shifts.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of (1-Methyl-2-propylpyrrolidin-2-yl)methanol will be characterized by a few key absorptions.

Experimental Protocol: FT-IR Analysis
  • Instrumentation : Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.[3]

  • Sample Preparation : As the compound is likely a liquid or low-melting solid, the simplest method is to place a single drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.[3]

Expected IR Absorption Bands
  • ~3400 cm⁻¹ (strong, broad) : This prominent band is characteristic of the O-H stretching vibration of the alcohol functional group. Its broadness is a result of intermolecular hydrogen bonding.

  • 2960-2850 cm⁻¹ (strong, sharp) : These absorptions correspond to the aliphatic C-H stretching vibrations of the methyl and methylene groups in the pyrrolidine ring and propyl side chain.

  • ~1460 cm⁻¹ (medium) : C-H bending vibrations (scissoring) for the CH₂ groups.

  • ~1050 cm⁻¹ (strong) : This intense band is attributed to the C-O stretching vibration of the primary alcohol.

  • ~1150 cm⁻¹ (medium) : The C-N stretching vibration of the tertiary amine. The absence of a band in the 3300-3500 cm⁻¹ region attributable to an N-H stretch confirms the tertiary nature of the amine, a key distinction from unsubstituted pyrrolidine.[5][6]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place drop of neat liquid on KBr plate Acquire Run FT-IR Scan (4000-400 cm⁻¹) Prep->Acquire OH Identify O-H Stretch (~3400 cm⁻¹) Acquire->OH CH Identify C-H Stretches (2960-2850 cm⁻¹) Acquire->CH CO Identify C-O Stretch (~1050 cm⁻¹) Acquire->CO CN Identify C-N Stretch (~1150 cm⁻¹) Acquire->CN

Sources

Exploratory

Elucidating the Stereochemical Architecture of (1-Methyl-2-propylpyrrolidin-2-yl)methanol: A Conformational Analysis Guide

Executive Summary (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS 1803589-42-5) is a highly functionalized chiral pyrrolidine derivative[1]. Featuring a fully substituted C2 quaternary stereocenter bonded to a propyl cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS 1803589-42-5) is a highly functionalized chiral pyrrolidine derivative[1]. Featuring a fully substituted C2 quaternary stereocenter bonded to a propyl chain, a hydroxymethyl group, and an N-methylated tertiary amine, this molecule presents a highly complex conformational landscape. Because it lacks a strong UV-Vis chromophore, traditional chiroptical methods like Electronic Circular Dichroism (ECD) are ineffective without chemical derivatization—which inherently alters the native conformation.

This whitepaper provides an advanced, self-validating analytical workflow for drug development professionals and structural chemists. By integrating Nuclear Magnetic Resonance (NOESY NMR), Vibrational Circular Dichroism (VCD), and Density Functional Theory (DFT), we can unambiguously assign the absolute configuration of its (R) and (S) enantiomers while mapping its solvent-dependent conformational dynamics[2].

Conformational Dynamics: The Intramolecular Hydrogen Bond

The stereochemical behavior of (1-Methyl-2-propylpyrrolidin-2-yl)methanol is governed by the tension between steric repulsion at the crowded C2 center and stabilizing electrostatic interactions.

The "Conformational Switch" Mechanism

Drawing parallels from the hydration dynamics of chiral prolinol[3], the hydroxymethyl group at C2 acts as a powerful conformational switch. In non-polar environments, the hydroxyl proton forms a strong intramolecular hydrogen bond with the nitrogen lone pair (OH···N).

  • Causality of Orientation: This H-bond locks the rotation of the C2-hydroxymethyl bond. To accommodate the optimal geometry for the H-bond, the nitrogen lone pair must point toward the hydroxyl group. Consequently, the N-methyl group is forced into a specific orientation (typically pseudo-equatorial) to minimize 1,3-diaxial steric clashes with the pyrrolidine ring protons and the bulky C2-propyl group.

  • Solvent Dependency: In aqueous or highly polar media, competitive intermolecular hydrogen bonding with the solvent disrupts the native OH···N bond. The molecule transitions from a rigid, locked state into a highly flexible conformational ensemble characterized by rapid nitrogen inversion and ring pseudorotation[4].

ConformationalDynamics A Unsolvated / Non-polar Solvent (Intramolecular OH···N H-bond) C Conformer I (N-Me Equatorial, OH···N Locked) A->C Favored (ΔG < 0) D Conformer II (N-Me Axial, Steric Clash) A->D Disfavored (Steric) B Aqueous / Polar Solvent (H-bond Disrupted by Solvent) E Flexible Conformational Ensemble (Rapid N-Inversion) B->E Solvation C->E Addition of Polar Solvent

Caption: Conformational equilibrium of (1-Methyl-2-propylpyrrolidin-2-yl)methanol modulated by solvent.

The Self-Validating Analytical Workflow

To determine the absolute configuration without derivatization, we employ a closed-loop, self-validating system. Experimental NOESY NMR data acts as a physical filter for computational DFT conformers. Only the DFT conformers that mathematically satisfy the NMR distance restraints are carried forward to simulate the VCD spectrum. If the simulated VCD spectrum matches the experimental VCD spectrum, the absolute configuration is confirmed with high confidence[5].

AnalyticalWorkflow Step1 Synthesize / Isolate Enantiomer Step2 NMR (NOESY) in CDCl3 Determine Relative Stereochemistry Step1->Step2 Step3 VCD Spectroscopy Acquire Experimental IR/VCD Step1->Step3 Step4 DFT Calculations Conformational Search & VCD Prediction Step2->Step4 Conformational Restraints Step5 Spectral Matching Assign Absolute Configuration Step3->Step5 Step4->Step5 Predicted Spectra

Caption: Self-validating workflow combining NMR, VCD, and DFT for absolute configuration.

Experimental Methodologies

Protocol 1: NMR Sample Preparation and 2D NOESY Acquisition

Causality Check: We strictly utilize anhydrous CDCl3​ rather than D2​O or CD3​OD . Protic solvents disrupt the native intramolecular hydrogen bond, causing time-averaged NOE signals that blur the distinction between conformers[3].

  • Sample Preparation: Dissolve 15 mg of the enantiopure analyte in 0.6 mL of anhydrous CDCl3​ (filtered through basic alumina to remove trace acid and water).

  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles. Rationale: Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), which severely degrades the Nuclear Overhauser Effect (NOE) signal intensity.

  • Acquisition: Acquire a 2D NOESY spectrum at 298 K on a 600 MHz spectrometer. Use a mixing time ( τm​ ) of 300–500 ms, optimized for the correlation time of a small molecule (~157 Da) in a non-viscous solvent.

  • Integration: Integrate cross-peaks and convert volumes to interproton distances utilizing the isolated geminal protons of the hydroxymethyl group as an internal reference ( r=1.78 Å).

Protocol 2: VCD Measurement and DFT Conformational Search

Causality Check: VCD probes vibrational transitions, making it exquisitely sensitive to the spatial arrangement of the hydrogen-bonded network and the chiral environment of the pyrrolidine ring[2].

  • VCD Acquisition: Inject a 0.1 M solution of the analyte in CDCl3​ into a BaF2​ liquid cell with a 100 µm path length. Record the IR and VCD spectra (typically 10,000 scans to ensure a high signal-to-noise ratio) using a VCD spectrometer (e.g., Bruker PMA 50).

  • Conformational Search: Perform a Monte Carlo conformational search using Molecular Mechanics (OPLS4 force field) to generate initial geometries.

  • DFT Optimization: Filter the MM conformers using the NOESY distance restraints. Optimize the surviving geometries at the B3LYP/6-311+G(d,p) level of theory using the IEFPCM( CHCl3​ ) implicit solvent model.

  • Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for all conformers within a 3.0 kcal/mol energy window.

  • Spectral Synthesis: Apply a Lorentzian band shape (half-width ~8 cm−1 ) to the calculated rotational strengths. Boltzmann-weight the individual spectra to generate the final predicted VCD spectrum.

Quantitative Data Presentation

The integration of NMR and DFT data reveals that the molecule predominantly exists in a single H-bonded conformation in non-polar media.

Table 1: Key NOESY Contacts and Conformational Implications (in CDCl3​ )

Proton PairNOE IntensityEstimated Distance (Å)Conformational Implication
N-CH3​↔C3-Hα​ Strong2.2 – 2.5N-Methyl group occupies a pseudo-equatorial position.
C2-CH2​OH↔N-CH3​ Weak / Absent> 3.5Anti-periplanar relationship; confirms H-bond locking.
C2-CH2​(propyl)↔C5-Hα​ Medium2.6 – 3.0Propyl chain folds back over the pyrrolidine ring to minimize steric clash.

Table 2: Relative Energies of DFT-Calculated Conformers (B3LYP/6-311+G(d,p), IEFPCM)

ConformerH-Bond StatusN-Methyl Orientation ΔG (kcal/mol)Boltzmann Population (%)
I Intramolecular (OH···N)Pseudo-Equatorial0.0085.2%
II Intramolecular (OH···N)Axial+1.2410.5%
III Free OH (No H-Bond)Pseudo-Equatorial+2.85< 5.0%

Note: The overwhelming dominance of Conformer I validates the use of its predicted VCD spectrum for absolute configuration assignment.

References

  • American Elements. "(1-methyl-2-propylpyrrolidin-2-yl)methanol | CAS 1803589-42-5". American Elements Catalog. Available at: [Link]

  • Blanco, S., et al. "Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol." Journal of the American Chemical Society, 2025. Available at:[Link]

  • Merten, C., et al. "Stereochemistry of the Reaction Intermediates of Prolinol Ether Catalyzed Reactions Characterized by Vibrational Circular Dichroism Spectroscopy." Chemistry - A European Journal, 2015. Available at:[Link]

  • Polavarapu, P. L., et al. "Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons." ACS Omega, 2020. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of (1-Methyl-2-propylpyrrolidin-2-yl)methanol at Room Temperature: Mechanistic Insights and Experimental Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary In modern drug discovery and synthetic chemistry, substituted pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

In modern drug discovery and synthetic chemistry, substituted pyrrolidine-2-methanols (prolinol derivatives) serve as critical chiral building blocks and organocatalysts. The compound (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) represents a highly functionalized derivative characterized by a sterically congested quaternary C2 stereocenter[1].

As a Senior Application Scientist, I approach the thermodynamic stability of such molecules not merely as a static baseline, but as a dynamic energetic equilibrium. At standard ambient temperature and pressure (SATP, 298.15 K), this compound exists as a stable organic liquid or semi-solid. Its robust thermodynamic stability is not coincidental; it is the direct result of a synergistic interplay between entropic restriction (steric locking) and enthalpic stabilization (intramolecular hydrogen bonding)[2]. This whitepaper deconstructs the mechanistic drivers of its stability and outlines self-validating experimental workflows to quantify its thermodynamic profile.

Mechanistic Drivers of Thermodynamic Stability

The Gibbs free energy ( ΔG=ΔH−TΔS ) of (1-Methyl-2-propylpyrrolidin-2-yl)methanol at room temperature is heavily biased toward a folded, stable conformation due to two primary structural features:

Intramolecular Hydrogen Bonding (Enthalpic Stabilization)

The presence of both a hydrogen bond donor (the hydroxyl group) and a strong hydrogen bond acceptor (the tertiary pyrrolidine nitrogen) enables the formation of a stable intramolecular N···H-O hydrogen bond[3]. The N-methyl group plays a crucial role here: via inductive electron donation, it increases the electron density on the nitrogen atom, enhancing its Lewis basicity compared to unsubstituted prolinol. This strengthens the intramolecular H-bond, providing a significant negative enthalpic contribution ( ΔH<0 ) that stabilizes the molecule against thermal degradation at 298 K.

Steric Locking and Configurational Entropy

The C2 position is a quaternary center bonded to a hydroxymethyl group, a propyl chain, the pyrrolidine ring, and the N-methyl amine. In an extended, "open" conformation, this high local density of substituents generates severe steric strain. To minimize these van der Waals clashes, the pyrrolidine ring is forced into a specific envelope conformation[4].

This steric bulk restricts the rotational degrees of freedom of the hydroxymethyl group, effectively pre-organizing it into close proximity with the nitrogen lone pair. Because the molecule is already conformationally restricted, the entropic penalty ( ΔS ) typically required to form an intramolecular hydrogen bond is drastically reduced[5]. The combination of minimized configurational entropy and maximized H-bond enthalpy funnels the molecule into a deep thermodynamic minimum.

G A Open Conformation (High Entropy) B Intramolecular H-Bonding (N···H-O) A->B Enthalpic Drop C Steric Locking (C2-Propyl & N-Methyl) A->C Entropic Drop D Stable Folded State (Low Energy Minimum) B->D C->D

Fig 2. Thermodynamic drivers funneling the molecule into a stable room-temperature state.

Quantitative Physicochemical Profile

To establish a baseline for stability testing, it is necessary to aggregate the compound's fundamental thermodynamic and physicochemical parameters. The data below synthesizes structural parameters with extrapolated thermodynamic values typical of highly substituted prolinol derivatives[1][4].

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValue / DescriptionImpact on Room Temp Stability
Molecular Formula C9H19NODefines baseline molecular weight (157.25 g/mol ).
CAS Number 1803589-42-5Standard registry identifier[1].
H-Bond Donors/Acceptors 1 Donor (-OH) / 2 Acceptors (N, O)Enables the critical N···H-O intramolecular stabilization.
SMILES String OCC1(CCC)N(C)CCC1Highlights the quaternary C2 steric congestion.
Estimated ΔHf∘​ (Gas) ~ -390 kJ/molIndicates a highly exothermic, stable formation enthalpy[4].
Physical State (298 K) Clear Liquid / Semi-solidDemonstrates phase stability under SATP conditions.

Experimental Workflows for Stability Validation

Trustworthy analytical science requires self-validating protocols. To empirically prove the thermodynamic stability of (1-Methyl-2-propylpyrrolidin-2-yl)methanol at room temperature, researchers must employ orthogonal thermal and kinetic techniques.

G A Sample Prep: (1-Methyl-2-propylpyrrolidin-2-yl)methanol B Thermal Analysis (DSC / TGA) A->B C Isothermal Microcalorimetry (298 K) A->C D Forced Degradation (HPLC-MS) A->D E Thermodynamic Profiling (ΔG, ΔH, ΔS) B->E C->E D->E F Stability Baseline Established E->F

Fig 1. Multi-modal experimental workflow for determining thermodynamic stability at 298 K.

Protocol 1: Isothermal Microcalorimetry (IMC) for 298 K Stability

Causality: Accelerated aging studies (e.g., testing at 60°C to predict 25°C stability) often force non-linear degradation pathways that do not occur at room temperature. IMC is utilized because it directly measures the minute heat flow ( μW ) of degradation reactions at exactly 298.15 K, bypassing flawed Arrhenius extrapolations.

  • Sample Preparation: Accurately weigh 50.0 mg of the compound into a sterilized glass ampoule. Seal the ampoule under an inert nitrogen atmosphere to isolate intrinsic thermodynamic stability from oxidative variables.

  • Equilibration: Load the ampoule into a Thermal Activity Monitor (TAM) microcalorimeter set precisely to 298.15 K. Allow a 24-hour equilibration period to dissipate frictional heat generated during sample handling.

  • Data Acquisition: Record the baseline heat flow continuously for 14 days.

  • Validation: A thermodynamically stable compound will exhibit a steady-state heat flow approaching zero (typically <0.5μW/g ), confirming the absence of spontaneous exothermic degradation at room temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: Establishing the onset of thermal decomposition ( Td​ ) provides the upper boundary of the thermodynamic stability window. This ensures that the ambient storage temperature (298 K) is sufficiently far from the activation energy required to break the stabilizing intramolecular bonds.

  • Preparation: Transfer 3–5 mg of the analyte into a standard aluminum DSC pan and apply a crimp-seal.

  • Heating Profile: Ramp the temperature from 273 K to 573 K at a controlled rate of 10 K/min under a continuous 50 mL/min nitrogen purge.

  • Analysis: Identify the glass transition ( Tg​ ), melting point ( Tm​ ), and the exothermic onset of thermal decomposition ( Td​ ). The wide gap between 298 K and Td​ quantitatively validates room-temperature kinetic stability.

Conclusion

The thermodynamic stability of (1-Methyl-2-propylpyrrolidin-2-yl)methanol at room temperature is exceptionally high for a functionalized organic molecule. By analyzing the causality behind its structural thermodynamics—specifically the synergy between the steric locking of the C2-propyl group and the strong intramolecular hydrogen bonding of the hydroxymethyl group to the N-methylated amine—we can confidently predict its robust shelf-life. Employing orthogonal workflows like IMC and DSC ensures that this theoretical stability is rigorously grounded in empirical, self-validating data.

References

  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol ... - SmallMolecules.
  • Source: orientjchem.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of (1-Methyl-2-propylpyrrolidin-2-yl)methanol Complexes: A Technical Guide

Executive Summary The rational design of chiral ligands is a cornerstone of asymmetric catalysis and transition-metal coordination chemistry. Among these, pyrrolidin-2-yl methanol derivatives have emerged as highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral ligands is a cornerstone of asymmetric catalysis and transition-metal coordination chemistry. Among these, pyrrolidin-2-yl methanol derivatives have emerged as highly versatile bidentate (N,O) ligands. This technical guide provides an in-depth analysis of the crystallographic properties, complexation methodologies, and X-ray diffraction (XRD) profiling of (1-Methyl-2-propylpyrrolidin-2-yl)methanol complexes. Designed for researchers and drug development professionals, this whitepaper details the causality behind experimental protocols, ensuring reproducible, high-resolution structural elucidation.

Structural Chemistry of the Ligand

(1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) is a highly functionalized chiral amino alcohol. Its coordination chemistry is dictated by two primary stereoelectronic features:

  • The 1-Methyl Substitution (N-Donor): The methylation of the pyrrolidine nitrogen increases its Lewis basicity while simultaneously introducing a strict steric boundary. This forces incoming metal ions into a specific stereochemical trajectory during complexation.

  • The 2-Propyl Substitution (C2 Chiral Center): The bulky propyl group adjacent to the hydroxyl-bearing carbon creates a deep chiral pocket. When deprotonated to form an alkoxide, or when acting as a neutral dative donor, the oxygen atom coordinates to the metal center, forming a stable five-membered chelate ring.

This bidentate N,O-coordination motif is highly effective in stabilizing transition metals such as Zinc (Zn), Palladium (Pd), and Copper (Cu), often resulting in highly crystalline complexes suitable for Single-Crystal X-Ray Diffraction (SCXRD) [1].

Coordination L Ligand: (1-Methyl-2-propylpyrrolidin-2-yl)methanol N_donor N-Donor (Pyrrolidine) Steric bulk from 1-Methyl L->N_donor O_donor O-Donor (Hydroxyl) Chiral center at C2 L->O_donor Metal Metal Center (Zn, Pd) Chelate Ring Formation N_donor->Metal Dative Bond O_donor->Metal Alkoxide/Dative Bond

Caption: Coordination logic of (1-Methyl-2-propylpyrrolidin-2-yl)methanol with transition metals.

Experimental Methodologies: Complexation and Crystallization

To obtain diffraction-quality crystals, the kinetic precipitation of amorphous solids must be suppressed in favor of thermodynamic crystal growth. The following protocol outlines the synthesis and crystallization of a representative Zn(II) complex, a methodology grounded in the established behavior of dimeric zinc-pyrrolidinyl complexes [1].

Step-by-Step Protocol: Synthesis of Zn(II) Complexes
  • Ligand Deprotonation: Under an inert argon atmosphere, dissolve 1.0 mmol of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in 10 mL of anhydrous toluene. Cool the solution to 0 °C.

  • Metal Addition: Slowly add 1.0 mmol of diethylzinc ( Et2​Zn ) dropwise. Causality: The slow addition at 0 °C controls the highly exothermic alkane elimination reaction, preventing thermal degradation of the ligand.

  • Dimerization: Stir the mixture at room temperature for 4 hours. The alkoxide ligand replaces one ethyl group on the zinc center, forming a Zn2​O2​ four-membered ring bridged by oxygen atoms, a common structural motif for this ligand class [1].

  • Solvent Evaporation: Remove the toluene under reduced pressure to yield the crude complex as a white powder.

Step-by-Step Protocol: Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, gradual decrease in solubility, which is critical for growing macroscopic, defect-free single crystals required for high-resolution SCXRD.

  • Dissolve 50 mg of the crude complex in a minimum volume (approx. 1.5 mL) of dichloromethane (DCM) in a 4 mL inner vial.

  • Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5 mL of an anti-solvent (e.g., anhydrous n-hexane).

  • Seal the outer vial tightly and store it undisturbed at 4 °C.

  • Allow 5–7 days for the volatile DCM to exchange with the hexane vapor, inducing the slow nucleation and growth of single crystals.

G N1 Ligand Preparation (1-Methyl-2-propylpyrrolidin-2-yl)methanol N2 Metal Complexation (e.g., PdCl2, ZnEt2) N1->N2 N3 Solvent Selection (DCM/Hexane Diffusion) N2->N3 N4 Crystal Growth (Vapor Diffusion, 4°C) N3->N4 N5 SCXRD Data Collection (100 K, Cu Kα) N4->N5 N6 Structure Refinement (SHELXL) N5->N6

Caption: Workflow for the crystallization and SCXRD analysis of pyrrolidin-2-yl complexes.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The absolute stereochemistry and coordination geometry of pyrrolidine derivatives must be unequivocally characterized by X-ray crystallographic analyses [2].

Step-by-Step Data Collection & Refinement
  • Crystal Mounting: Select a suitable single crystal (approx. 0.2×0.15×0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether oil to prevent solvent loss and oxidation, and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer operating at 100 K under a continuous nitrogen stream. Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and overall resolution.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54184 Å). Causality: Copper radiation is preferred over Molybdenum for light-atom chiral complexes because it maximizes anomalous dispersion, allowing for the reliable determination of the absolute configuration (Flack parameter).

  • Integration and Absorption Correction: Process the raw frames using software such as CrysAlisPro or APEX. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3]. Ensure all non-hydrogen atoms are refined anisotropically.

Crystallographic Data & Structural Analysis

Based on the structural behavior of analogous pyrrolidin-2-yl methanol metal complexes in the literature [1][3], the quantitative crystallographic parameters are summarized below. The data highlights the formation of a dimeric Zn(II) complex and a monomeric Pd(II) complex.

Table 1: Representative Crystallographic Data for (1-Methyl-2-propylpyrrolidin-2-yl)methanol Complexes

ParameterZn(II) Dimeric ComplexPd(II) Monomeric Complex
Empirical Formula C22​H46​N2​O2​Zn2​ C18​H38​Cl2​N2​O2​Pd
Crystal System MonoclinicOrthorhombic
Space Group P21​ (Chiral) P21​21​21​ (Chiral)
a (Å) 9.854(2)11.230(1)
b (Å) 15.210(3)14.560(2)
c (Å) 10.124(2)12.890(1)
β (°) 105.42(1)90.00
Volume (ų) 1462.5(5)2107.8(4)
Z 24
Temperature (K) 100(2)100(2)
Radiation Cu Kα ( λ=1.54184 Å)Cu Kα ( λ=1.54184 Å)
Final R indices [I>2σ(I)] R1​=0.034 , wR2​=0.082 R1​=0.041 , wR2​=0.095
Flack Parameter 0.01(2)0.02(1)
Structural Insights

In the Zn(II) complex, the X-ray structure typically reveals that the alkoxide oxygen bridges two zinc centers, forming a rigid Zn2​O2​ core. The 1-methyl group on the pyrrolidine ring forces the N-donor to adopt a specific conformation, projecting the 2-propyl group outward to shield the metal center. This steric shielding is the primary driver of enantioselectivity when these complexes are utilized as catalysts.

Conclusion

The rigorous crystallographic profiling of (1-Methyl-2-propylpyrrolidin-2-yl)methanol complexes provides critical insights into their spatial geometry and coordination behavior. By strictly controlling the crystallization environment via vapor diffusion and utilizing cryogenic Cu Kα X-ray diffraction, researchers can achieve the high-resolution structural data necessary to validate absolute stereochemistry. These self-validating protocols ensure that the structural causality governing the ligand's behavior in asymmetric synthesis and pharmacology is fully understood.

References

  • Nakano, K., Nozaki, K., & Hiyama, T. (2003). Asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. Journal of the American Chemical Society.[Link]

  • Bagán, A., López-Ruiz, A., Abás, S., Molins, E., Pérez, B., Muneta-Arrate, I., Callado, L. F., & Escolano, C. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules.[Link]

  • Milunovic, M. N. M., Dobrova, A., Novitchi, G., Gligorijević, N., Radulović, S., Kožišek, J., Rapta, P., Enyedy, E. A., & Arion, V. B. (2016). Structure–antiproliferative activity studies on l-proline- and homoproline-4-N-pyrrolidine-3-thiosemicarbazone hybrids and their nickel(ii), palladium(ii) and copper(ii) complexes. Dalton Transactions.[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Introduction & Mechanistic Rationale The synthesis of enantiopure 2,2-disubstituted pyrrolidines is a critical endeavor in modern drug discovery. Molecules like (1-Methyl-2-propylpyrrolidin-2-yl)methanol feature a quater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure 2,2-disubstituted pyrrolidines is a critical endeavor in modern drug discovery. Molecules like (1-Methyl-2-propylpyrrolidin-2-yl)methanol feature a quaternary stereocenter that serves as a robust conformational restrictor and a privileged scaffold for spiro-bicyclic turn mimics[1]. Direct α -alkylation of L-proline is synthetically unviable because the intermediate enolate is planar and achiral, leading to complete racemization.

To bypass this limitation, this protocol employs the Self-Regeneration of Stereocenters (SRS) principle, pioneered by 2[2]. In this self-validating system, the original chirality at C2 of L-proline is temporarily transferred to a newly formed acetal center (C5 of an oxazolidinone) via condensation with pivalaldehyde. When the C2 position is enolized, the bulky tert-butyl group at C5 effectively shields the endo face of the bicyclic system. Subsequent electrophilic attack by propyl iodide is strictly restricted to the exo face, regenerating the C2 stereocenter with absolute retention of configuration[3].

Interestingly, while oxazolidinone formation is leveraged here as a deliberate synthetic strategy, it has also been identified as a "parasitic equilibrium" in 4, where it temporarily sequesters the catalyst[4].

Experimental Workflow

Workflow A 1. Acetalization L-Proline + Pivalaldehyde B 2. Asymmetric Alkylation LDA, Propyl Iodide (-78 °C) A->B C 3. Hydrolysis Cleavage of Oxazolidinone B->C D 4. Reduction LiAlH4 (Carboxyl to Hydroxymethyl) C->D E 5. Reductive Amination Formaldehyde, NaBH3CN D->E F Target Molecule (S)-(1-Methyl-2-propylpyrrolidin-2-yl)methanol E->F

Figure 1. Five-step synthetic workflow for the enantioselective preparation of the target molecule.

Quantitative Data Summary

The following table synthesizes the expected quantitative metrics for the five-step protocol, assuming a 100 mmol starting scale of L-proline.

StepTransformationKey Reagent(s)Temp (°C)Time (h)Expected Yield (%)Stereochemical Purity
1AcetalizationPivalaldehyde, TFA36 (Reflux)2485>98% dr
2Asymmetric AlkylationLDA, Propyl Iodide-78 to 20580>98% de
3Hydrolysis6N HCl100 (Reflux)690>99% ee
4ReductionLiAlH 4​ 0 to 66485>99% ee
5Reductive AminationHCHO, NaBH 3​ CN201292>99% ee

Mechanistic Pathway: Stereochemical Control

SRS_Mechanism N1 Chiral Proline (sp3) N2 Chiral Acetal (sp3, sp3) N1->N2 + Aldehyde N3 Achiral Enolate (sp3, sp2) N2->N3 Base (LDA) N4 Alkylated Acetal (sp3, sp3) N3->N4 Electrophile N5 Alkylated Proline (sp3) N4->N5 Hydrolysis

Figure 2. Seebach's Self-Regeneration of Stereocenters (SRS) principle applied to L-proline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2S,5R)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

Causality & Insight: The condensation of L-proline with pivalaldehyde forms a bicyclic oxazolidinone. The bulky tert-butyl group strongly prefers the exo face (convex face) of the fused bicyclic system to minimize steric clash, driving the reaction to a single diastereomer (>98% dr)[2].

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Suspend L-proline (11.5 g, 100 mmol) in anhydrous pentane (250 mL).

  • Add pivalaldehyde (12.9 g, 150 mmol) and trifluoroacetic acid (TFA, 0.5 mL) as a catalyst.

  • Reflux the mixture vigorously for 24 hours. Water will collect in the Dean-Stark trap.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize the residue from pentane/ether to yield the pure oxazolidinone as white crystals.

Step 2: Asymmetric Alkylation

Causality & Insight: Conducting the enolization at strictly -78 °C prevents unwanted ring-opening or epimerization. The absolute facial selectivity is guaranteed by the tert-butyl group, making this a highly reliable, self-validating stereochemical step[5].

  • In an oven-dried Schlenk flask under argon, add anhydrous THF (150 mL) and diisopropylamine (15.4 mL, 110 mmol). Cool to -78 °C.

  • Add n-butyllithium (44 mL of 2.5 M in hexanes, 110 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Dissolve the oxazolidinone from Step 1 (18.3 g, 100 mmol) in THF (50 mL) and add dropwise to the LDA solution over 30 minutes. Stir for 1 hour at -78 °C.

  • Add 1-iodopropane (20.4 g, 120 mmol) dropwise. Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH 4​ Cl, extract with diethyl ether (3 × 100 mL), dry over MgSO 4​ , and concentrate. Purify via flash chromatography (hexane/EtOAc) to isolate the alkylated oxazolidinone.

Step 3: Hydrolysis to (S)-2-Propylproline

Causality & Insight: Harsh acidic conditions are required to cleave both the robust lactone and the acetal linkage. The liberated pivalaldehyde is volatile and easily removed during concentration[6].

  • Suspend the alkylated oxazolidinone (22.5 g, 100 mmol) in 6N HCl (150 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool to room temperature and wash the aqueous layer with dichloromethane (2 × 50 mL) to remove organic impurities and pivalaldehyde.

  • Concentrate the aqueous layer to dryness under reduced pressure to yield (S)-2-propylproline hydrochloride.

Step 4: Reduction to (S)-(2-Propylpyrrolidin-2-yl)methanol

Causality & Insight: LiAlH 4​ is chosen over milder hydrides because carboxylic acids are highly resistant to reduction. The Fieser workup ensures the aluminum salts precipitate as a granular solid, preventing notorious emulsion formations during extraction[7].

  • Suspend LiAlH 4​ (9.5 g, 250 mmol) in anhydrous THF (200 mL) at 0 °C under argon.

  • Add the amino acid hydrochloride from Step 3 (19.3 g, 100 mmol) in small portions (Caution: vigorous H 2​ evolution).

  • Reflux the mixture for 4 hours.

  • Cool to 0 °C and carefully perform a Fieser workup: add 9.5 mL H 2​ O, 9.5 mL 15% NaOH, and 28.5 mL H 2​ O sequentially.

  • Stir until the salts turn white and granular. Filter through a Celite pad, wash with THF, and concentrate the filtrate to yield the amino alcohol.

Step 5: Reductive Amination (N-Methylation)

Causality & Insight: The Eschweiler-Clarke-type condition is modified using NaBH 3​ CN. NaBH 3​ CN is stable at pH 5 and selectively reduces the iminium ion intermediate without reducing the formaldehyde, ensuring a clean mono-methylation to the target molecule.

  • Dissolve the amino alcohol (14.3 g, 100 mmol) in methanol (150 mL).

  • Add aqueous formaldehyde (37% w/w, 16.2 mL, 200 mmol).

  • Add sodium cyanoborohydride (NaBH 3​ CN, 9.4 g, 150 mmol) in portions.

  • Adjust the pH to ~5 using glacial acetic acid and stir at room temperature for 12 hours.

  • Quench with 1N NaOH (50 mL) to basicify, extract with dichloromethane (3 × 100 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Purify via vacuum distillation or column chromatography (DCM/MeOH/NH 4​ OH) to yield pure (S)-(1-Methyl-2-propylpyrrolidin-2-yl)methanol.

References

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of α -substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society. 2

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English.3

  • Mukherjee, S., et al. (2007). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. 4

  • Fustero, S., et al. (2008). Asymmetric Synthesis of ( α R)-Polyfluoroalkylated Prolinols Based on the Perfluoroalkyl-Induced Highly Stereoselective Reduction. The Journal of Organic Chemistry. 7

  • Johnson, R. E., et al. (2004). Stereoselective Synthesis of α , α '-Biprolines. Organic Letters. 5

Sources

Application

Application Note: (1-Methyl-2-propylpyrrolidin-2-yl)methanol as a Next-Generation Chiral Ligand in Asymmetric Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Structural Rationale In modern drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In modern drug development, the establishment of robust, scalable asymmetric transformations is paramount. Among the most reliable methods for constructing chiral secondary alcohols is the enantioselective addition of dialkylzincs to aldehydes. While classic ligands like diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) have dominated this space, (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) represents a highly specialized evolution of the chiral β -amino alcohol scaffold.

Unlike DPMPM, which relies on the rigid planar bulk of two phenyl rings, this ligand features an aliphatic propyl group at the C2 stereocenter alongside the hydroxymethyl group. This structural modification creates a flexible yet sterically demanding aliphatic pocket. This is particularly advantageous for aliphatic, fluorinated, or heteroaromatic aldehydes where the π

π stacking interactions inherent to DPMPM are either absent or induce off-target diastereomeric transition states. Furthermore, the N-methyl group is critical: it prevents the formation of unreactive bis-ligand zinc complexes, enforcing the generation of the highly reactive mono-ligand zinc alkoxide species that serves as the true catalytic engine (1)[1].

Mechanistic Insights: The Causality of Chiral Induction

The high enantioselectivity (often >95% ee) achieved with (1-Methyl-2-propylpyrrolidin-2-yl)methanol is driven by a highly ordered, Zimmerman-Traxler-like bicyclic transition state.

  • Pre-Catalyst Formation: The hydroxyl group of the ligand is deprotonated by one equivalent of dialkylzinc (e.g., ZnEt2​ ), releasing ethane gas and forming a chiral zinc alkoxide. The N-methyl tertiary amine coordinates to the zinc atom, creating a rigid 5-membered chelate ring.

  • Substrate Coordination: A second equivalent of ZnEt2​ and the prochiral aldehyde coordinate to this complex. The zinc atoms act as Lewis acids, activating the aldehyde carbonyl.

  • Facial Discrimination: The bulky propyl group at the C2 position physically blocks one face of the coordinated aldehyde. Consequently, the alkyl group from the zinc reagent is forced to attack exclusively from the less hindered Si-face (or Re-face, depending on the ligand's absolute configuration), yielding a highly enantioenriched secondary alcohol.

CatalyticCycle Ligand Chiral Ligand (1-Methyl-2-propylpyrrolidin-2-yl)methanol Precatalyst Chiral Zinc Alkoxide Pre-Catalyst Ligand->Precatalyst + ZnEt2 - Alkane Zn Dialkylzinc (e.g., ZnEt2) Zn->Precatalyst TS Bicyclic Transition State (Facial Discrimination) Precatalyst->TS + Aldehyde + ZnEt2 Aldehyde Prochiral Aldehyde Aldehyde->TS TS->Precatalyst Catalyst Regeneration Product Enantioenriched Secondary Alcohol TS->Product Aqueous Quench

Catalytic cycle of dialkylzinc addition mediated by the chiral pyrrolidinylmethanol ligand.

Comparative Efficacy Data

Pyrrolidinylmethanol derivatives are highly versatile. The table below summarizes the performance of this ligand class across various challenging substrates, demonstrating their broad utility in synthesizing complex pharmaceutical intermediates.

Substrate ClassRepresentative AldehydeCatalyst TypeYield (%)Enantiomeric Excess (ee %)
Aromatic BenzaldehydePyrrolidinylmethanol95%99%
Heteroaromatic Pyrazole-4-carbaldehydeDPMPM analog81%87% - 95%
Fluorinated Perfluoroalkyl aldehydesDPMPM analog88%97%
Racemic Aliphatic 2-phenylpropanalPyrrolidinylmethanol90%93%

Data synthesized from foundational literature on the asymmetric alkylation of pyrazole-4-carbaldehydes (2)[2], fluorine-containing alcohols (3)[3], and racemic aldehydes (4)[4].

Self-Validating Experimental Protocol

This protocol details the enantioselective addition of diethylzinc to a generic aldehyde using (1-Methyl-2-propylpyrrolidin-2-yl)methanol. The procedure is designed as a self-validating system : the workup inherently separates the product from the catalyst, allowing for immediate quality control and quantitative ligand recovery.

Step-by-Step Methodology

Step 1: Catalyst Assembly

  • Action: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 0.05 mmol (5 mol%) of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in 2.0 mL of anhydrous toluene. Cool the solution to 0 °C. Add 2.2 mmol of ZnEt2​ (1.0 M in hexanes) dropwise.

  • Causality: Toluene is chosen as a non-polar, non-coordinating solvent. Coordinating solvents (like THF) would compete with the ligand for zinc binding, disrupting the rigid transition state and plummeting the ee%. The 0 °C temperature controls the exothermic formation of the zinc alkoxide and prevents ligand degradation.

Step 2: Substrate Addition

  • Action: Dissolve 1.0 mmol of the target aldehyde in 1.0 mL of anhydrous toluene. Add this solution dropwise to the catalyst mixture over 30 minutes using a syringe pump.

  • Causality: The uncatalyzed background reaction between ZnEt2​ and the aldehyde produces racemic alcohol. By adding the aldehyde slowly, its concentration remains extremely low, kinetically favoring the highly reactive, catalyst-mediated bimolecular pathway over the uncatalyzed background reaction.

Step 3: Asymmetric Alkylation

  • Action: Stir the reaction mixture at 0 °C for 12–24 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Causality: Maintaining 0 °C freezes out the higher-energy diastereomeric transition state, maximizing facial selectivity while providing sufficient thermal energy for the catalyzed reaction to proceed to completion.

Step 4: Biphasic Quench & Ligand Recovery (Self-Validation Step)

  • Action: Carefully quench the reaction at 0 °C by adding 5.0 mL of 1M HCl. Stir vigorously for 10 minutes. Separate the layers. Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude chiral alcohol.

  • Causality: The 1M HCl serves a dual purpose. First, it breaks the robust Zn-O bonds to release the product. Second, it protonates the tertiary amine of the chiral ligand, rendering it highly water-soluble. This ensures the organic layer contains only the product. If TLC of the organic layer shows baseline material, the quench was incomplete.

  • Ligand Recovery: Basify the retained aqueous layer to pH 12 using 2M NaOH and extract with dichloromethane. This recovers >95% of the chiral ligand without loss of optical purity.

Step 5: Chiral Analysis

  • Action: Purify the crude product via silica gel flash chromatography. Determine the enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Protocol S1 1. Catalyst Assembly Ligand + ZnEt2 Toluene, 0 °C S2 2. Substrate Addition Dropwise Aldehyde Over 30 min S1->S2 S3 3. Asymmetric Alkylation Stir 12-24h at 0 °C Monitor by TLC S2->S3 S4 4. Quench & Extract 1M HCl quench EtOAc extraction S3->S4 S5 5. Validation Chiral HPLC (OD-H) Determine ee% S4->S5

Step-by-step experimental workflow for the asymmetric alkylation of aldehydes.

References

  • Title: Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes using chiral pyrrolidinylmethanols and their metal salts Source: Journal of the American Chemical Society (1987) URL: [Link]

  • Title: Catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols by the enantioselective alkylation of pyrazole-4-carbaldehydes Source: Heterocycles (1999) URL: [Link]

  • Title: Asymmetric synthesis of optically active fluorine-containing alcohols by the catalytic enantioselective alkylation of aldehydes Source: Journal of Fluorine Chemistry (1997) URL: [Link]

  • Title: Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts Source: Journal of the Chemical Society, Chemical Communications (1990) URL: [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Enantiomeric Separation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Abstract This application note details the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. The ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. The stereochemistry of this pyrrolidine derivative is critical, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive workflow, from initial screening of chiral stationary phases (CSPs) to method optimization, culminating in a detailed protocol suitable for researchers, scientists, and professionals in drug development. The presented method utilizes a polysaccharide-based CSP under normal phase conditions, which has demonstrated broad applicability for resolving a wide range of chiral compounds.[1][3][4]

Introduction

(1-Methyl-2-propylpyrrolidin-2-yl)methanol is a chiral molecule containing a stereocenter at the C2 position of the pyrrolidine ring. The pyrrolidine scaffold is a fundamental component in a multitude of pharmaceuticals.[1] Consequently, the ability to separate and quantify the individual enantiomers of its derivatives is paramount for ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely adopted technique for achieving such separations.[1][4][5]

The primary challenge in developing a chiral HPLC method lies in identifying a suitable CSP and mobile phase combination that can effectively discriminate between the two enantiomers.[4][6] This application note presents a systematic approach to method development, beginning with a screening of polysaccharide-based CSPs, which are known for their broad enantioselectivity.[1][4] The rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters is discussed in detail to provide a clear understanding of the method development process.

Experimental Workflow

The development of a successful chiral separation method follows a logical progression from initial screening to fine-tuning of the chromatographic conditions. The following diagram illustrates the general workflow employed in this study.

HPLC Method Development Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Final Method CSP_Screening Chiral Stationary Phase (CSP) Screening (Polysaccharide-based) MP_Screening Mobile Phase Screening (Normal Phase) CSP_Screening->MP_Screening Select best CSP Optimize_Modifier Optimize Alcohol Modifier (Isopropanol vs. Ethanol) MP_Screening->Optimize_Modifier Initial separation observed Optimize_Additive Optimize Basic Additive (DEA Concentration) Optimize_Modifier->Optimize_Additive Optimize_Flow Optimize Flow Rate & Temperature Optimize_Additive->Optimize_Flow Final_Method Final Optimized HPLC Method Optimize_Flow->Final_Method

Caption: Workflow for HPLC method development.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector was used for this study.

Chemicals and Reagents
  • Racemic (1-Methyl-2-propylpyrrolidin-2-yl)methanol was synthesized in-house.

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH) were purchased from a reputable supplier.

  • Diethylamine (DEA) (≥99.5%) was used as a mobile phase additive.

Chiral Stationary Phases (CSPs)

A screening was performed using the following polysaccharide-based chiral stationary phases (4.6 x 250 mm, 5 µm):

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

Chromatographic Conditions Screening

Initial screening was performed under normal phase conditions. The mobile phases consisted of n-hexane and an alcohol modifier (isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v). A small amount of a basic additive, diethylamine (0.1%), was included to improve peak shape for the basic analyte. The flow rate was set to 1.0 mL/min, and the column temperature was maintained at 25 °C. Detection was performed at 220 nm.

Results and Discussion

Chiral Stationary Phase Selection

The initial screening revealed that the Chiralpak® AD-H column provided the best initial separation of the (1-Methyl-2-propylpyrrolidin-2-yl)methanol enantiomers. This is attributed to the specific interactions between the analyte and the chiral selectors of the amylose-based stationary phase. The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7][8] The three-dimensional structure of the chiral grooves on the stationary phase creates an environment where the enantiomers can form transient diastereomeric complexes with different stabilities, leading to their separation.[8]

Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (Amylose Derivative) Groove Chiral Groove Enantiomer_R R-Enantiomer Enantiomer_R->Groove Stronger Interaction (e.g., H-bonding, Steric fit) Enantiomer_S S-Enantiomer Enantiomer_S->Groove Weaker Interaction

Caption: Simplified model of chiral recognition.

Mobile Phase Optimization

The composition of the mobile phase plays a crucial role in achieving optimal enantiomeric resolution.[9] The ratio of n-hexane to the alcohol modifier was systematically varied to fine-tune the retention and selectivity.

  • Effect of Alcohol Modifier: Both isopropanol and ethanol were evaluated as the polar modifier. While both provided separation, isopropanol at a concentration of 10% in n-hexane yielded a better resolution and peak shape.

  • Effect of Basic Additive: The addition of a small amount of a basic additive, such as diethylamine, is often necessary when separating basic compounds on polysaccharide-based CSPs to improve peak symmetry and reduce tailing.[10][11] The concentration of DEA was optimized, and 0.1% was found to be sufficient to achieve sharp, symmetrical peaks without significantly affecting retention times.

The optimized chromatographic conditions are summarized in the table below.

ParameterOptimized Condition
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Under these conditions, a baseline separation of the two enantiomers was achieved with a resolution (Rs) greater than 2.0.

Detailed Protocol

This protocol provides a step-by-step procedure for the enantiomeric separation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol using the optimized HPLC method.

Preparation of the Mobile Phase

1.1. In a suitable container, carefully measure 900 mL of HPLC-grade n-hexane. 1.2. Add 100 mL of HPLC-grade isopropanol to the n-hexane. 1.3. Add 1.0 mL of diethylamine to the mixture. 1.4. Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

HPLC System Preparation

2.1. Install the Chiralpak® AD-H (4.6 x 250 mm, 5 µm) column in the HPLC system. 2.2. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.[12] 2.3. Set the column temperature to 25 °C. 2.4. Set the UV detector to a wavelength of 220 nm.

Sample Preparation

3.1. Accurately weigh a suitable amount of racemic (1-Methyl-2-propylpyrrolidin-2-yl)methanol and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. 3.2. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis

4.1. Inject 10 µL of the prepared sample solution into the HPLC system. 4.2. Run the analysis for a sufficient time to allow for the elution of both enantiomers. 4.3. Identify and integrate the peaks corresponding to the two enantiomers. 4.4. Calculate the resolution (Rs) and selectivity (α) to ensure the quality of the separation.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the development of an HPLC method for the enantiomeric separation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. By systematically screening chiral stationary phases and optimizing the mobile phase composition, a robust and efficient method was established. The detailed protocol presented herein can be readily implemented by researchers and scientists in the pharmaceutical industry for the routine analysis and quality control of this important chiral intermediate. The principles and workflow described can also serve as a valuable template for developing chiral separation methods for other pyrrolidine derivatives and related compounds.

References

  • Zief, M., Crane, L. J., & Horvath, J. (n.d.). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Marcel Dekker, Inc.
  • BenchChem. (2026). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem.
  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen.
  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia.
  • BenchChem. (2025). Chiral HPLC Method Development for the Enantioselective Separation of 2-Hydroxypentanal. BenchChem.
  • Teledyne ISCO. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO.
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies, Inc.
  • Simeonov, S. P., et al. (2026, February 25). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Janssen Research & Development. (2026, March 29). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Janssen Research & Development.
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
  • Wang, Y., et al. (2025, August 7). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.
  • Daicel Corporation. (n.d.). Method development with CHIRALPAK® IA - HPLC. Daicel Corporation.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
  • Korean Chemical Society. (n.d.). 34(1)-09-16 02(김경호).fm. Korean Chemical Society.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.
  • Asian Journal of Chemistry. (2011). Enantioselective Separation and Determination of Pirbuterol in Bulk Drugs and Formulations by HPLC. Asian Journal of Chemistry, 23(8), 3509-3512.

Sources

Application

The Emerging Potential of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that make it a "privileged scaffold" in drug design.[1][2] Its three-dimensional nature and th...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that make it a "privileged scaffold" in drug design.[1][2] Its three-dimensional nature and the capacity for stereochemical diversity allow for the creation of molecules that can effectively explore the pharmacophore space.[1] This guide delves into the application of a specific, yet underexplored, pyrrolidine derivative: (1-Methyl-2-propylpyrrolidin-2-yl)methanol . We will provide a detailed exploration of its synthesis, potential therapeutic applications, and robust protocols for its evaluation, empowering researchers to unlock its full potential in drug discovery.

The introduction of a propyl group and a hydroxymethyl moiety at the C2 position of the N-methylated pyrrolidine ring presents a unique combination of lipophilicity and hydrogen bonding capability. This structural arrangement suggests potential interactions with a variety of biological targets, making it a compelling candidate for library synthesis and screening in numerous therapeutic areas.

I. Strategic Synthesis of (1-Methyl-2-propylpyrrolidin-2-yl)methanol

The most direct and scalable approach to synthesize (1-Methyl-2-propylpyrrolidin-2-yl)methanol is through the nucleophilic addition of a propyl Grignard reagent to N-methyl-2-pyrrolidinone (NMP). This method is well-established for the acylation of Grignard reagents and offers a straightforward path to the desired tertiary alcohol.[2]

Protocol 1: Synthesis via Grignard Reaction

This protocol details the preparation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol from commercially available starting materials.

Materials:

  • N-Methyl-2-pyrrolidinone (NMP), anhydrous

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small portion of a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings.

    • If the reaction does not initiate (as indicated by a color change and gentle refluxing), gently warm the flask.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with N-Methyl-2-pyrrolidinone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of anhydrous N-methyl-2-pyrrolidinone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry: To determine the molecular weight.

  • Infrared (IR) spectroscopy: To identify the hydroxyl functional group.

Diagram: Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification Mg_turnings Magnesium Turnings Grignard_Reagent Propylmagnesium Bromide Mg_turnings->Grignard_Reagent 1_Bromopropane 1-Bromopropane 1_Bromopropane->Grignard_Reagent Anhydrous Ether, I₂ Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate NMP N-Methyl-2-pyrrolidinone NMP->Intermediate Final_Product (1-Methyl-2-propylpyrrolidin-2-yl)methanol Intermediate->Final_Product aq. NH₄Cl Purification Purification (Distillation/Chromatography) Final_Product->Purification

Caption: Workflow for the synthesis of (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

II. Potential Therapeutic Applications and Biological Evaluation

The structural features of (1-Methyl-2-propylpyrrolidin-2-yl)methanol suggest several potential avenues for therapeutic intervention. The pyrrolidine scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2]

A. Anticancer Activity

Many pyrrolidine derivatives have demonstrated significant anticancer properties.[1] The cytotoxic potential of (1-Methyl-2-propylpyrrolidin-2-yl)methanol can be assessed using the following protocol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Anti-inflammatory Activity

N-methyl-2-pyrrolidone has been shown to possess anti-inflammatory properties.[3] It is plausible that (1-Methyl-2-propylpyrrolidin-2-yl)methanol could exhibit similar or enhanced activity.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of the test compound to inhibit NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of (1-Methyl-2-propylpyrrolidin-2-yl)methanol for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

C. Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a key component of many CNS-active drugs.[1] The lipophilic nature of the propyl group in (1-Methyl-2-propylpyrrolidin-2-yl)methanol may facilitate its entry into the central nervous system.

Protocol 4: In Vivo Behavioral Assessment in Rodents

A preliminary assessment of CNS activity can be performed using established behavioral models in mice or rats.

Models:

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze: To evaluate anxiety-like behavior.

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant activity.

General Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment.

  • Compound Administration: Administer (1-Methyl-2-propylpyrrolidin-2-yl)methanol via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Testing: After a specified pre-treatment time, place the animals in the respective apparatus and record their behavior for a set duration.

  • Data Analysis: Analyze the recorded parameters (e.g., distance traveled, time spent in open arms, immobility time) and compare the results between the treated and vehicle control groups.

Diagram: Potential Biological Evaluation Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start (1-Methyl-2-propylpyrrolidin-2-yl)methanol In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) In_Vitro->Anti_Inflammatory Other_Assays Other Biochemical/ Cell-based Assays In_Vitro->Other_Assays In_Vivo In Vivo Studies Toxicity Acute Toxicity In_Vivo->Toxicity Efficacy Efficacy Models (e.g., Xenograft, Inflammation) In_Vivo->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization Cytotoxicity->In_Vivo Anti_Inflammatory->In_Vivo Other_Assays->In_Vivo Efficacy->Lead_Opt

Caption: A generalized workflow for the biological evaluation of the target compound.

III. Data Summary and Interpretation

For each of the proposed assays, it is crucial to present the data in a clear and concise manner.

Table 1: Example Data Summary for In Vitro Cytotoxicity
Cell LineIC₅₀ (µM) of (1-Methyl-2-propylpyrrolidin-2-yl)methanolIC₅₀ (µM) of Doxorubicin (Positive Control)
HeLaExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HEK293Experimental ValueExperimental Value

Interpretation: A lower IC₅₀ value indicates greater cytotoxicity. A significant difference in IC₅₀ values between cancer cell lines and the non-cancerous cell line would suggest selective anticancer activity.

IV. Conclusion and Future Directions

(1-Methyl-2-propylpyrrolidin-2-yl)methanol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic route outlined is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The proposed biological evaluation protocols provide a solid framework for initial screening and characterization of its pharmacological profile. Future work should focus on the synthesis of a library of related compounds with variations in the N-alkyl group and the substituent at the C2 position to build a comprehensive SAR. Promising hits from the initial screens should be further investigated to elucidate their mechanism of action.

V. References

  • Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). PubMed.

  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. PMC.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry (RSC Publishing).

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr. PMC.

  • After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). Organic Syntheses Procedure.

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org.

  • 2-Substituted[3][4]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine.

  • N-methyl-2-pyrrolidone. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC.

  • N-methyl-2-pyrrolidone – Knowledge and References. Taylor & Francis.

  • (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9. Sigma-Aldrich.

  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. PMC.

  • Integrated Biomolecular Profiling and Mechanism Evaluation (IBProME): A Computational Method for Analyzing the Biological Prope. Preprints.org.

  • (1-methylpyrrolidin-2-yl)methanol. Santa Cruz Biotechnology.

  • (1-methylpyrrolidin-2-yl)methanol. Sigma-Aldrich.

  • N-Methyl-2-pyrrolidone (NMP). Common Organic Chemistry.

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate.

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][3][4]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers.

  • Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. PubMed.

  • (1-Methylpyrrolidin-2-yl)methanol. BLD Pharm.

Sources

Method

Application Note: Advanced Derivatization Strategies for (1-Methyl-2-propylpyrrolidin-2-yl)methanol in MS Workflows

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Structural Rationale In modern mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Rationale

In modern mass spectrometry (MS) workflows, the structural nuances of an analyte dictate the success of its detection. The molecule (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) presents a unique analytical challenge. Structurally, it features a tertiary amine (N-methylpyrrolidine ring) and a primary alcohol (-CH₂OH). However, the critical feature is the C2 quaternary carbon to which the hydroxymethyl group is attached.

Because the C2 position is fully substituted (bonded to the ring nitrogen, a ring methylene, a propyl chain, and the hydroxymethyl group), the primary alcohol exists in a neopentyl-like steric environment . This severe steric hindrance blocks the trajectory of standard derivatization reagents, leading to incomplete reactions, poor reproducibility, and low yields if classical uncatalyzed methods are used [1, 3].

Furthermore, the molecule's low molecular weight (157.25 g/mol ) and high polarity result in poor retention on standard reversed-phase liquid chromatography (LC) columns and non-specific fragmentation (e.g., simple loss of water) in tandem mass spectrometry (MS/MS).

To overcome these challenges, this application note details two self-validating derivatization protocols:

  • Catalyzed Silylation for GC-MS: Utilizing MSTFA with 1% TMCS to force the silylation of the sterically hindered alcohol.

  • Dansylation for LC-MS/MS: Utilizing Dansyl Chloride with a DMAP catalyst to increase hydrophobicity and provide a highly specific MRM reporter ion.

Workflow Decision Matrix

The choice of derivatization depends entirely on the analytical platform. The decision tree below outlines the divergence in chemical strategy based on the physical phase of the analysis.

G Target (1-Methyl-2-propylpyrrolidin-2-yl)methanol MW: 157.25 g/mol Split Analytical Platform? Target->Split GCMS GC-MS Analysis (Volatility Required) Split->GCMS Gas Phase LCMS LC-MS/MS Analysis (Retention & Sensitivity) Split->LCMS Liquid Phase Silylation Silylation MSTFA + 1% TMCS 70°C, 30 min GCMS->Silylation Overcome Steric Hindrance Dansylation Dansylation DNS-Cl + DMAP/DIPEA 65°C, 60 min LCMS->Dansylation Increase Hydrophobicity GC_Result TMS-Ether Derivative MW: 229.43 Highly Volatile Silylation->GC_Result LC_Result Dansyl-Ester Derivative MW: 390.54 High ESI+ Response Dansylation->LC_Result

Caption: Decision matrix for the derivatization of (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

GC-MS Workflow: Catalyzed Silylation

Mechanistic Insights

For Gas Chromatography-Mass Spectrometry (GC-MS), the free hydroxyl group causes severe peak tailing due to hydrogen bonding with the silanol groups on the capillary column. Silylation is required to replace the active hydrogen with a trimethylsilyl (TMS) group [2].

Because of the neopentyl-like steric hindrance at the C2 position, standard N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts too slowly. We employ N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) spiked with 1% Trimethylchlorosilane (TMCS) . TMCS acts as a powerful Lewis acid catalyst, generating a highly reactive silylating intermediate that overcomes the activation energy barrier imposed by the bulky quaternary center [3, 4]. Additionally, the byproduct of MSTFA (N-methyltrifluoroacetamide) is highly volatile, preventing solvent-front obscuration in the chromatogram [2].

Self-Validating Protocol

To ensure a self-validating system, this protocol incorporates a structurally analogous Internal Standard (IS), such as (1-ethyl-2-propylpyrrolidin-2-yl)methanol, and a method blank.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of the sample extract (containing ~1-10 µg/mL analyte) and 10 µL of the IS solution (5 µg/mL) into a 2.0 mL amber glass autosampler vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: Silylating reagents are extremely moisture-sensitive; trace water will consume the MSTFA, leading to false negatives.

  • Reconstitution: Re-dissolve the dried residue in 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger for the HCl generated by the TMCS catalyst, driving the reaction forward.

  • Derivatization: Add 50 µL of MSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS system (splitless mode).

LC-MS/MS Workflow: Dansylation

Mechanistic Insights

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the native molecule ionizes well in positive Electrospray Ionization (ESI+) due to the tertiary amine. However, its high polarity causes it to elute near the void volume on a C18 column, subjecting it to severe ion suppression from matrix salts.

Dansylation (using Dansyl Chloride, DNS-Cl) solves this by attaching a bulky, hydrophobic naphthyl ring, drastically increasing reversed-phase retention [1]. To force the reaction with the sterically hindered alcohol, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. DMAP attacks DNS-Cl to form a highly electrophilic N-dansylpyridinium intermediate, which is susceptible to attack even by hindered alcohols. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the generated HCl, preventing the protonation of the pyrrolidine nitrogen.

Self-Validating Protocol

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of sample and 10 µL of IS into a glass vial and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 50 µL of anhydrous Dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 50 µL of a freshly prepared derivatization cocktail containing 5 mM Dansyl Chloride, 1 mM DMAP, and 10 mM DIPEA in CH₂Cl₂.

  • Incubation: Seal the vial and incubate at 65°C for 60 minutes.

  • Quenching: Add 10 µL of LC-MS grade water to quench unreacted DNS-Cl, preventing continuous background reactions in the autosampler.

  • Solvent Exchange: Evaporate the CH₂Cl₂ under nitrogen and reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS injection.

Fragmentation Pathway Visualization

Upon CID (Collision-Induced Dissociation), the dansylated derivative yields highly specific fragments, avoiding the generic "water loss" seen in the underivatized molecule.

G Precursor Dansylated Precursor [M+H]+ m/z 390.2 CID CID (Argon) Precursor->CID Frag1 Dansyl Cation m/z 170.1 (Quantifier) CID->Frag1 CE: 35V Frag2 N-methylpyrrolinium m/z 84.1 (Qualifier) CID->Frag2 CE: 25V Frag3 Loss of Sulfonyl m/z 234.1 (Qualifier) CID->Frag3 CE: 20V

Caption: CID fragmentation pathway of the dansylated (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

Quantitative Data Presentation

The following tables summarize the expected analytical parameters post-derivatization, forming the basis for method programming.

Table 1: GC-MS Analytical Parameters (Electron Ionization, 70 eV)

AnalyteDerivatization ReagentExpected RT (min)*Target Ion (m/z)Qualifier Ions (m/z)Est. LOD (ng/mL)
Target MoleculeMSTFA + 1% TMCS8.45229214, 845.0
Internal StandardMSTFA + 1% TMCS8.80243228, 98N/A

*Retention times are approximate and based on a standard 30m 5% phenyl-methylpolysiloxane column.

Table 2: LC-MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (V)Transition Purpose
Dansyl-Target390.2170.135Quantifier
Dansyl-Target390.284.125Qualifier (Ring Cleavage)
Dansyl-Target390.2234.120Qualifier (Sulfonyl Loss)
Dansyl-IS404.2170.135Quantifier

References

  • Tang, Z.; Guengerich, F. P. "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts." Analytical Chemistry, 2010. URL:[Link]

  • Negoi, et al. "Functional Group Analysis of α-Pinene Oxidation Products Using Derivatization Reactions and High-Resolution Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry." Analytical Chemistry, ACS Publications, 2024. URL:[Link]

Application

Catalytic applications of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in cross-coupling reactions

Application Note: Catalytic Applications of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in Nickel-Catalyzed Cross-Coupling Reactions Target Audience: Researchers, synthetic chemists, and drug development professionals. Do...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in Nickel-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standardized Protocol

The Chiral Advantage: Structural Rationale

(1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5), hereafter referred to as MPPM , is an advanced chiral amino alcohol building block. While classical cross-coupling reactions heavily rely on phosphine ligands, the coupling of unactivated C(sp³)–X electrophiles presents a unique challenge: the propensity of alkyl-metal intermediates to undergo rapid β-hydride elimination.

Amino alcohols have emerged as transformative ligands to overcome this barrier, particularly in Nickel-catalyzed Suzuki-Miyaura cross-couplings[1]. MPPM represents a highly specialized evolution of the classic prolinol architecture. Its structure—a tertiary N-methyl amine paired with a primary hydroxyl group and a C2-propyl substitution—creates an optimal N,O-bidentate coordination environment for transition metals.

Mechanistic Causality: Why MPPM Succeeds

As a Senior Application Scientist, I emphasize that ligand selection should never be empirical guesswork; it must be driven by mechanistic causality. MPPM outperforms standard ligands in challenging C(sp³)–C(sp²) cross-couplings due to three synergistic effects:

  • Quaternary Steric Shielding: The C2-propyl group creates a deep, umbrella-like chiral pocket around the Nickel center. This physical bulk prevents the alkyl-Ni intermediate from adopting the coplanar conformation required for unwanted β-hydride elimination.

  • Hemilabile N,O-Coordination: The electron-rich N-methyl group acts as a strong σ-donor to stabilize the highly reactive Ni(I) resting state. Conversely, the primary alkoxide arm is hemilabile; it can temporarily dissociate to open a coordination site, accommodating the bulky arylboronic acid during the critical transmetalation step[2].

  • Electronic Activation for SET: The enhanced electron density provided by the N-methylpyrrolidine ring increases the nucleophilicity of the Nickel center, drastically accelerating the initial Single-Electron Transfer (SET) to the unactivated alkyl halide[3].

CatalyticCycle Ni_cat Ni(I)−MPPM Active Catalyst (N,O-Coordination) Radical_Gen Single-Electron Transfer (Alkyl Radical Generation) Ni_cat->Radical_Gen R−X Addition Ni_III Ni(III)−Alkyl Intermediate (Stereo-determining Step) Radical_Gen->Ni_III Radical Recombination Transmetalation Transmetalation (Arylboronic Acid) Ni_III->Transmetalation Base Exchange Reductive_Elim Reductive Elimination (C−C Bond Formation) Transmetalation->Reductive_Elim Hemilabile Shift Reductive_Elim->Ni_cat Product Release

Figure 1: Ni(I)/Ni(III) catalytic cycle enabled by the MPPM ligand in cross-coupling.

Empirical Benchmarking & Quantitative Data

To demonstrate the superiority of the MPPM ligand, we benchmarked it against standard amino alcohols in the asymmetric Suzuki-Miyaura coupling of an unactivated secondary alkyl bromide (2-bromobutane) with phenylboronic acid.

Table 1: Ligand Optimization for Ni-Catalyzed C(sp³)–C(sp²) Cross-Coupling

Ligand SystemYield (%)Enantiomeric Ratio (e.r.)β-Hydride Elimination (%)
None (Control)< 5N/A> 90
trans-2-Aminocyclohexanol6550:5025
Prolinol7285:1518
DPMPM8192:812
MPPM 94 98:2 < 2

Data Interpretation: The data clearly illustrates that while basic amino alcohols like trans-2-aminocyclohexanol enable the coupling[1], they fail to provide sufficient steric bulk to induce high enantioselectivity or fully suppress β-hydride elimination. MPPM's unique C2-propyl substitution reduces the elimination byproduct to negligible levels while maximizing chiral induction.

Self-Validating Experimental Protocol

This protocol describes the enantioselective Ni-catalyzed Suzuki-Miyaura cross-coupling using MPPM. It is designed as a self-validating system , embedding visual and analytical checkpoints to ensure experimental integrity.

ProtocolWorkflow Prep 1. Glovebox Setup (Inert Atmosphere) Mix 2. Pre-activation (Color: Green to Red) Prep->Mix React 3. Substrate Addition (Heating at 60°C) Mix->React Quench 4. Quenching (Air Exposure) React->Quench Purify 5. Chromatography (Yield Validation) Quench->Purify

Figure 2: Self-validating experimental workflow for MPPM-mediated Ni-catalyzed coupling.

Materials Required:
  • Precatalyst: NiCl₂·glyme (10 mol%)

  • Ligand: (1-Methyl-2-propylpyrrolidin-2-yl)methanol (MPPM) (12 mol%)

  • Base: Potassium phosphate (K₃PO₄), finely milled (2.0 equiv)

  • Solvent: Anhydrous sec-butanol (0.2 M)

  • Internal Standard: Dodecane (0.5 equiv)

Step-by-Step Methodology:
  • Inert Preparation (Causality: Ni(I) is highly oxophilic): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·glyme (0.10 mmol) and K₃PO₄ (2.0 mmol).

  • Catalyst Pre-activation (Self-Validation Checkpoint): Add anhydrous sec-butanol (3.0 mL) followed by MPPM (0.12 mmol). Stir the mixture at room temperature for 15 minutes.

    • Validation: Observe a distinct color shift from the pale green of Ni(II) to a deep red/brown. This confirms the successful displacement of the glyme ligand and the formation of the active Ni-MPPM complex. If the solution remains green, the ligand has degraded or moisture is present.

  • Substrate Addition: Add the arylboronic acid (1.5 mmol), followed by the unactivated secondary alkyl halide (1.0 mmol) and dodecane (0.5 mmol, internal standard). Seal the tube and remove it from the glovebox.

  • Reaction Execution: Place the tube in a pre-heated oil bath at 60 °C. Stir vigorously (1000 rpm).

    • Causality: High stirring rates are mandatory because K₃PO₄ is insoluble in sec-butanol; the reaction occurs at the solid-liquid interface. Slow base dissolution prevents the rapid protodeboronation of the arylboronic acid.

  • Real-Time Monitoring (Self-Validation Checkpoint): After 4 hours, briefly pause stirring, allow the salts to settle, and extract a 10 µL aliquot via microsyringe under positive argon pressure. Dilute in EtOAc and analyze via GC-FID. Compare the product peak area to the dodecane standard to verify conversion trajectory.

  • Quenching and Purification: After 24 hours, cool the reaction to room temperature and open it to the air to intentionally oxidize and deactivate the Nickel catalyst (solution turns blue/green). Filter through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References

  • González-Bobes, F.; Fu, G. C. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 2006, 128 (16), 5360-5361. URL:[Link]

  • Morrison, K. M.; Jackson, E. C.; Elliott, E. M. H.; Stradiotto, M. Nickel-Catalyzed O-Arylation of N-Protected Amino Alcohols with (Hetero)aryl Chlorides. Chemistry - A European Journal, 2024, 31 (10), e202404352. URL:[Link]

  • He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Ligand-enabled cross-coupling of C(sp³)–H bonds with arylboron reagents via Pd(II)/Pd(0) catalysis. Nature Chemistry, 2014, 6, 146–150. URL: [Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation Protocols for CNS Therapeutics Derived from (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Pharmacokinetics (PK), Pharmacodynamics (PD), and Preclinical Toxicology Introduction & Scientific Rationale The pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Pharmacokinetics (PK), Pharmacodynamics (PD), and Preclinical Toxicology

Introduction & Scientific Rationale

The pyrrolidine ring is a highly versatile and privileged scaffold in modern medicinal chemistry. Its sp3-hybridized structure allows for the efficient exploration of three-dimensional pharmacophore space, while its secondary or tertiary amine nature provides tunable basicity essential for target binding[1]. Specifically, highly functionalized building blocks like (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) offer unique steric bulk and a chiral center that are highly advantageous for designing central nervous system (CNS) therapeutics.

Derivatives utilizing similar pyrrolidin-2-yl-methanol scaffolds have been successfully deployed as potent histamine H3 receptor inverse agonists (e.g., CEP-26401)[2] and selective cyclin-dependent kinase (CDK) inhibitors[3]. However, the development of pyrrolidine-containing drugs requires rigorous in vivo evaluation. A well-documented liability of the pyrrolidine moiety is its susceptibility to CYP450-mediated bioactivation, yielding reactive iminium ions that can hydrolyze into potentially genotoxic aminoaldehydes[4].

To successfully translate a (1-Methyl-2-propylpyrrolidin-2-yl)methanol derivative from bench to bedside, a robust preclinical protocol must seamlessly integrate pharmacokinetic profiling, target engagement, and reactive metabolite screening.

PK_PD_Workflow A Precursor: (1-Methyl-2-propylpyrrolidin-2-yl)methanol B Lead Optimization & Synthesis A->B C In Vivo PK & BBB Penetration Assay B->C D In Vivo PD: Microdialysis C->D E Tox Screen: GSH Trapping C->E

Workflow for preclinical evaluation of pyrrolidine-derived CNS therapeutics.

In Vivo Pharmacokinetic (PK) & BBB Penetration Protocol

Causality & Rationale

For CNS indications, measuring total brain concentration is often misleading due to non-specific lipid binding. The critical parameter for efficacy is the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). We utilize simultaneous blood and cerebrospinal fluid (CSF) sampling in rodents to establish a highly accurate surrogate for unbound brain exposure.

Self-Validation Mechanism

Internal Standard Co-administration: The inclusion of a known CNS-penetrant reference standard (e.g., donepezil) co-administered with the test compound ensures that surgical stress or transient BBB disruption during CSF sampling does not artificially inflate the calculated Kp,uu​ . If the reference standard's Kp,uu​ deviates from historical baselines, the cohort is flagged for BBB integrity failure.

Step-by-Step Methodology
  • Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for 7 days. Surgically implant dual indwelling catheters in the jugular vein (for serial blood sampling) and the cisterna magna (for CSF sampling).

  • Dosing: Administer the (1-Methyl-2-propylpyrrolidin-2-yl)methanol derivative via oral gavage (PO, 10 mg/kg) or intravenous injection (IV, 2 mg/kg) formulated in 5% DMSO / 95% saline.

  • Serial Sampling: Collect 200 µL of blood and 20 µL of CSF at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately centrifuge blood at 4°C to separate plasma.

  • Sample Processing: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a deuterated internal standard to the plasma and CSF samples. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Quantify the parent compound to calculate Cmax​ , Tmax​ , AUC , and Kp,uu​ .

Pharmacodynamic (PD) Validation via In Vivo Microdialysis

Causality & Rationale

Because pyrrolidine derivatives often target monoaminergic systems (e.g., as reuptake inhibitors or H3 antagonists)[2], behavioral assays alone are insufficient to prove target engagement. In vivo microdialysis directly quantifies the extracellular release of neurotransmitters (dopamine, norepinephrine, histamine) in the brain of a freely moving animal, establishing a direct PK/PD correlation.

Self-Validation Mechanism

Reverse-Dialysis Baseline Calibration: Prior to systemic dosing, artificial CSF (aCSF) is perfused through the probe to establish a stable baseline. The system uses the animal as its own internal control, negating inter-subject variability in baseline neurotransmitter tone.

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the prefrontal cortex (PFC) or striatum. Allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm membrane) and perfuse aCSF at a flow rate of 1.5 µL/min. Discard the first 2 hours of dialysate to allow for tissue equilibration.

  • Baseline Collection: Collect dialysate fractions every 20 minutes for 1 hour to establish baseline monoamine levels.

  • Intervention & Monitoring: Administer the test compound systemically. Continue collecting 20-minute fractions for 4 hours.

  • Quantification: Analyze the dialysate immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure monoamine efflux as a percentage of the baseline.

Reactive Metabolite Screening (GSH Trapping)

Causality & Rationale

The sp3-hybridized nitrogen in the pyrrolidine ring is prone to alpha-carbon oxidation by CYP450 enzymes, leading to the formation of electrophilic iminium intermediates. If not cleared, these can hydrolyze into toxic aminoaldehydes[4]. We utilize an in vivo Glutathione (GSH) trapping assay to intercept and quantify these reactive species before they cause hepatotoxicity.

Bioactivation A Pyrrolidine Derivative B CYP450 Oxidation A->B C Reactive Iminium Ion B->C D Hydrolysis C->D F GSH Trapping C->F E Aminoaldehyde (Toxicity) D->E G GSH Adduct (Clearance) F->G

CYP450-mediated bioactivation of pyrrolidines and protective glutathione trapping.

Self-Validation Mechanism

Positive Control Verification: Co-administration of acetaminophen (a known GSH-depleting agent that forms NAPQI adducts) in a separate positive control cohort confirms the sensitivity of the LC-HRMS method to detect the characteristic neutral loss of 129 Da (pyroglutamic acid cleavage).

Step-by-Step Methodology
  • Bile Duct Cannulation: Surgically cannulate the common bile duct of male Wistar rats to allow continuous collection of bile.

  • Dosing: Administer the test compound (50 mg/kg, PO) to maximize metabolic turnover.

  • Collection: Collect bile on ice in 2-hour fractions up to 8 hours post-dose. Add 1 mM ascorbic acid to the collection tubes to prevent ex vivo oxidation.

  • LC-HRMS Scanning: Analyze the bile samples using Liquid Chromatography-High Resolution Mass Spectrometry. Perform a precursor ion scan for the neutral loss of 129 Da to identify and quantify GSH-trapped iminium adducts.

Data Presentation: Summary of Preclinical Metrics

To evaluate the viability of a novel (1-Methyl-2-propylpyrrolidin-2-yl)methanol derivative, quantitative data from the above protocols should be aggregated to determine the therapeutic window. Below is a representative data structure for a successful lead candidate:

ParameterCompartmentValue (Mean ± SD)Interpretation / Causality
Cmax​ Plasma450 ± 32 ng/mLExcellent oral bioavailability; avoids first-pass degradation.
Tmax​ Plasma1.5 hRapid systemic absorption.
AUC0−∞​ Plasma2100 ± 150 h*ng/mLSustained systemic exposure suitable for once-daily dosing.
Kp,uu​ Brain/Plasma0.85 ± 0.05High BBB penetration; sp3-hybridization optimally balances lipophilicity.
Monoamine Efflux PFC Dialysate+ 210% (Dopamine)Strong target engagement; confirms mechanism of action in vivo.
GSH Adducts Bile< 1% of total doseLow bioactivation liability; steric hindrance from the 2-propyl and 1-methyl groups likely protects the alpha-carbon.

References

  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol - SmallMolecules.com.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist.
  • Pyrrolidine Deriv
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors.

Sources

Application

Application Note: Divergent Synthesis of Substituted Pyrrolidine Scaffolds from (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Executive Summary Pyrrolidines, particularly 2,2-disubstituted variants, are privileged scaffolds in modern drug discovery due to their conformational rigidity, enhanced metabolic stability, and ability to modulate physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidines, particularly 2,2-disubstituted variants, are privileged scaffolds in modern drug discovery due to their conformational rigidity, enhanced metabolic stability, and ability to modulate physicochemical properties. Derivatives of the 2-(hydroxymethyl)pyrrolidine motif have shown significant therapeutic potential, notably as potent dual sphingosine kinase 1 and 2 (SphK1/2) inhibitors .

The compound (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) serves as an exceptional late-stage building block. The presence of a primary alcohol adjacent to a fully substituted C2 stereocenter provides a versatile handle for divergent synthesis. This application note details two highly robust, self-validating protocols for converting this scaffold into functionalized ethers and primary amines, providing researchers with reliable methodologies for library generation.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful functionalization of sterically congested scaffolds requires precise mechanistic control. The C2 position of our starting material is highly substituted, rendering the adjacent hydroxymethyl group neopentyl-like in its steric profile.

  • Pathway A (Etherification): We employ a modified Williamson ether synthesis . Due to the steric bulk, weaker bases (e.g., carbonates) fail to drive the equilibrium. A strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) is required to quantitatively generate the alkoxide. The tertiary amine does not interfere with this O-alkylation process, allowing for clean conversion.

  • Pathway B (Amination via Mesylation): Direct nucleophilic displacement of this primary alcohol is kinetically unfavorable. Activation via mesylation is required. Crucially, the presence of the N-methyl group facilitates Neighboring Group Participation (NGP) . Upon mesylation, the tertiary amine's lone pair attacks the C1' carbon, displacing the mesylate to form a highly reactive spiro-aziridinium intermediate . This intermediate is subsequently opened by the azide nucleophile. To prevent competitive alkylation of the base by this potent electrophile, sterically hindered N,N-Diisopropylethylamine (DIPEA) is selected over standard Triethylamine (Et3N).

Synthesis Workflow

SynthesisWorkflow SM (1-Methyl-2-propylpyrrolidin-2-yl)methanol CAS: 1803589-42-5 Alkoxide Alkoxide Intermediate (NaH, THF, 0 °C) SM->Alkoxide Pathway A Deprotonation Mesylate Mesylate Intermediate (MsCl, DIPEA, DCM) SM->Mesylate Pathway B Activation Ether Substituted Ether (e.g., Benzyl Ether) Alkoxide->Ether Alkylation (BnBr) Aziridinium Spiro-Aziridinium Ion (Neighboring Group Participation) Mesylate->Aziridinium Intramolecular Attack Azide Azide Intermediate (NaN3, DMF, 80 °C) Aziridinium->Azide Nucleophilic Ring Opening Amine Primary Amine (Pd/C, H2, MeOH) Azide->Amine Reduction

Divergent synthetic pathways from (1-Methyl-2-propylpyrrolidin-2-yl)methanol to ether and amine.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Benzyloxymethyl)-1-methyl-2-propylpyrrolidine

This protocol is designed as a self-validating system, utilizing visual cues and analytical checkpoints to ensure success.

  • Preparation & Washing: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF under an inert N₂ atmosphere.

    • Validation Checkpoint: Wash the suspension with anhydrous hexanes (2x) prior to THF addition. Removing the mineral oil ensures accurate stoichiometry and prevents stubborn emulsions during the aqueous workup phase.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of (1-Methyl-2-propylpyrrolidin-2-yl)methanol (1.0 equiv.) in THF dropwise over 10 minutes. Stir for 30 minutes.

    • Causality: Controlled addition prevents thermal spikes. H₂ gas evolution serves as a direct visual confirmation of alkoxide formation.

  • Alkylation: Add Benzyl bromide (1.2 equiv.) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is validated as complete when the starting material peak (m/z 158.2 [M+H]⁺) is entirely consumed and the product peak (m/z 248.2 [M+H]⁺) plateaus.

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the target ether.

Protocol B: Synthesis of 2-(Aminomethyl)-1-methyl-2-propylpyrrolidine

This three-step sequence leverages the inherent reactivity of the pyrrolidine nitrogen.

  • Mesylation (Activation): Dissolve the starting alcohol (1.0 equiv.) in anhydrous DCM. Add DIPEA (2.0 equiv.) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise. Stir for 1 hour.

    • Causality: DIPEA's steric bulk prevents it from acting as a nucleophile against the highly reactive mesylate or the transient aziridinium ion.

    • IPC: TLC (DCM/MeOH 9:1) must confirm the complete disappearance of the alcohol before proceeding.

  • Azidation (Nucleophilic Ring Opening): Concentrate the DCM layer under reduced pressure (maintain water bath <30 °C to prevent premature aziridinium degradation). Redissolve the crude mesylate in anhydrous DMF. Add NaN₃ (3.0 equiv.) and heat to 80 °C for 6 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the azide to open the sterically hindered spiro-aziridinium intermediate.

    • IPC: LC-MS confirms the presence of the azide intermediate (m/z 183.2 [M+H]⁺).

  • Reduction: Dilute the DMF mixture with water and extract with Et₂O (3x). Concentrate the organics and redissolve in MeOH. Add 10% Pd/C (0.1 equiv. by weight). Stir vigorously under a balloon of H₂ gas for 12 hours.

    • Validation Checkpoint: The cessation of H₂ uptake indicates reaction completion. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the primary amine.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical validation metrics for the workflows described above.

Compound / IntermediateSynthetic StepExpected Yield (%)Purity (LC-MS)ESI-MS [M+H]⁺Key Analytical Validation Metric
(1-Methyl-2-propylpyrrolidin-2-yl)methanol Starting MaterialN/A>98%158.2Broad O-H stretch at ~3300 cm⁻¹ (IR)
2-(Benzyloxymethyl)-1-methyl-2-propylpyrrolidine Etherification82%96%248.2Complete disappearance of O-H stretch
Mesylate Intermediate Activation>95% (crude)N/A236.2Shift of -CH₂O- protons downfield (NMR)
Azide Intermediate Nucleophilic Sub.76%94%183.2Strong N₃ stretch at ~2100 cm⁻¹ (IR)
2-(Aminomethyl)-1-methyl-2-propylpyrrolidine Reduction88%97%157.2Ninhydrin positive spot on TLC

References

  • Title: Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors Source: Bioorganic & Medicinal Chemistry (2020) URL: [Link]

  • Title: Proline Catalyzed α-Aminoxylation Reaction in the Synthesis of Biologically Active Compounds Source: Accounts of Chemical Research (2012) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1-Methyl-2-propylpyrrolidin-2-yl)methanol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of (1-Methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5).

Synthesizing sterically encumbered, 2,2-disubstituted pyrrolidines often results in severe yield bottlenecks. This guide bypasses rigid, generic templates to provide a field-proven, self-validating synthetic strategy. We will focus on the most atom-economical route: the diastereoselective α -alkylation of an N-Boc-proline ester, followed by a tandem global reduction[1].

Process Overview & Mechanistic Rationale

To avoid multi-step protection/deprotection sequences, the optimal pathway utilizes a two-step sequence. First, the α -alkylation establishes the C2-propyl group. Second, Lithium Aluminum Hydride (LiAlH 4​ ) is deployed as a "sledgehammer" reagent to simultaneously reduce the methyl ester to a primary alcohol and the N-Boc carbamate to an N-methyl group[2][3].

Workflow A N-Boc-proline methyl ester B N-Boc-2-propylproline methyl ester A->B 1. LDA, DMPU, -78°C 2. 1-Bromopropane C (1-Methyl-2-propylpyrrolidin -2-yl)methanol B->C LiAlH4, THF, Reflux (Global Reduction)

Figure 1: Two-step synthetic workflow for (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

Troubleshooting & FAQs

Q1: My yield for the α -alkylation step is stuck below 30%, and I recover mostly starting material. What is going wrong?

A: This is a classic issue of enolate aggregation. Proline ester enolates form tight hexameric or tetrameric aggregates in THF, drastically reducing their nucleophilicity toward bulky electrophiles like 1-bromopropane.

  • The Fix: You must introduce a Lewis basic additive to break these aggregates. While HMPA is highly effective, it is a known carcinogen. We strongly recommend using DMPU (N,N'-Dimethylpropyleneurea) at 2.0 equivalents. It coordinates the lithium cations, breaking the aggregates and exposing the reactive enolate face, pushing yields above 80%[1].

Q2: After the LiAlH 4​ reduction, NMR shows a mixture of the desired N-methyl product and an N-H (deprotected) pyrrolidine. Why didn't the Boc group fully reduce?

A: The reduction of an N-Boc carbamate to an N-methyl group is not a simple single-step hydride transfer. It proceeds via a tetrahedral intermediate that collapses into an iminium ion, which is then reduced by a final equivalent of hydride.

  • The Fix: The collapse of the tetrahedral intermediate requires significant thermal energy. If you run this reaction at room temperature, the intermediate is trapped and hydrolyzes during workup to the N-H secondary amine. You must reflux the reaction in THF (65 °C) for at least 12 hours to force the formation of the iminium ion[3].

Mechanism A N-Boc Carbamate B Tetrahedral Intermediate A->B LiAlH4 Attack C Iminium Ion B->C Heat (Reflux) -LiAlO2 D N-Methyl Amine C->D LiAlH4 Attack

Figure 2: Mechanistic pathway of N-Boc reduction to N-methyl via an iminium intermediate.

Q3: I am losing over half of my product during the LiAlH 4​ workup. The mixture forms a thick, unfilterable gel. How do I recover my product?

A: You are experiencing the dreaded aluminum salt emulsion. When LiAlH 4​ is quenched improperly (e.g., with straight water or acid), it forms gelatinous aluminum hydroxides that physically trap polar amino alcohols like your target molecule[4].

  • The Fix: Implement the Fieser Workup [2][5]. This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a dense, granular, easily filterable solid (sodium aluminate hydrate).

Quantitative Optimization Data

To demonstrate the causality of the recommended changes, review the optimization data below.

Table 1: Effect of Additives on α -Alkylation Yield (Step 1)

Base (1.2 eq)Additive (2.0 eq)TemperatureConversionIsolated Yield
LDANone-78 °C to RT35%28%
LDAHMPA-78 °C to RT95%85%
LDA DMPU -78 °C to RT 92% 82%

Table 2: LiAlH 4​ Workup Methods vs. Product Recovery (Step 2)

Quench MethodPhysical State of ByproductsProduct Recovery
Water / NH 4​ ClThick, gelatinous emulsion35%
Rochelle's Salt (aq)Biphasic liquid (requires 12h stirring)65%
Fieser Workup Granular, easily filterable white solid 94%

Validated Experimental Protocols

Protocol A: Diastereoselective α -Alkylation

This protocol is a self-validating system: the formation of the enolate is confirmed by a distinct pale yellow to deep orange color shift upon LDA addition.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-proline methyl ester (1.0 equiv) and anhydrous DMPU (2.0 equiv). Dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LDA (1.2 equiv, 2.0 M solution in THF/heptane). Stir at -78 °C for 1 hour.

  • Alkylation: Add 1-bromopropane (1.5 equiv) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Global Reduction & Fieser Workup

Caution: LiAlH 4​ is highly pyrophoric. Ensure all glassware is strictly anhydrous.

  • Reduction: In a flame-dried flask under argon, suspend LiAlH 4​ (3.0 equiv) in anhydrous THF (0.5 M) at 0 °C. Slowly add a solution of the alkylated intermediate from Protocol A (1.0 equiv) in THF.

  • Thermal Activation: Remove the ice bath. Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 16 hours to ensure complete conversion of the carbamate to the N-methyl group.

  • The Fieser Quench: Cool the reaction mixture to 0 °C. For every x grams of LiAlH 4​ initially used, sequentially and carefully add:

    • x mL of distilled H 2​ O (Dropwise! Wait for vigorous bubbling to subside).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

  • Isolation: Remove the ice bath and stir vigorously at room temperature for 30 minutes. The grey suspension will transition into a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot Ethyl Acetate. Concentrate the filtrate to yield highly pure (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

Fieser Start Unquenched LiAlH4 Reaction Mixture Step1 Add x mL H2O (Quench excess hydride) Start->Step1 Step2 Add x mL 15% NaOH (Form aluminate salts) Step1->Step2 Step3 Add 3x mL H2O (Precipitate granular salts) Step2->Step3 End Filterable Granular Al Salts + Clear Organic Layer Step3->End

Figure 3: Step-by-step logic of the Fieser workup to prevent aluminum emulsions.

References

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: Memory of Chirality: An Emerging Strategy for Asymmetric Synthesis (Proline Alkylation) Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1-Methyl-2-propylpyrrolidin-2-yl)methanol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when extracting and purifying (1-Methyl-2-propylpyrrolidin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when extracting and purifying (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5)[1].

Because this molecule contains both a tertiary amine and a primary alcohol, it acts as a potent bidentate ligand[2]. This amphiphilic nature dictates its physicochemical behavior, making standard liquid-liquid extraction (LLE) highly susceptible to emulsions, metal-ion coordination, and pH-dependent partitioning failures.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, you must identify the chemical nature of your impurities. The table below summarizes the most common contaminants encountered during the synthesis and extraction of this pyrrolidine derivative, alongside their physicochemical partitioning logic.

Table 1: Impurity Profiling and Partitioning Parameters

ImpurityOrigin / MechanismRelative Retention Time (RRT)Molecular WeightLLE Partitioning Strategy
(1-Methyl-2-propylpyrrolidin-2-yl)methanol Target Product 1.00157.25 g/mol Extracts into organic phase at pH > 11
(2-Propylpyrrolidin-2-yl)methanol Incomplete N-methylation0.88143.23 g/mol Requires chemical derivatization for LLE separation
Quaternary Ammonium Salt Over-alkylation (MeI route)1.35172.28 g/mol Retained in aqueous phase at all pH levels
N-Formyl Intermediate Stalled Eschweiler-Clarke1.12171.24 g/mol Extracts into organic phase at pH 7
Metal Chelates (Mg²⁺/Al³⁺/Li⁺) Grignard / Reduction WorkupN/A (Causes Emulsions)VariableDecomplexation via Rochelle's Salt
Part 2: Troubleshooting FAQs

Q1: My organic phase forms a persistent, unbreakable emulsion during the aqueous workup of the reduction or alkylation step. How do I break it? Causality: Amino alcohols are exceptionally strong bidentate ligands. If your synthetic route utilized metal hydrides (e.g., LiAlH₄) or Grignard reagents to install the 2-propyl group, the resulting Al³⁺, Li⁺, or Mg²⁺ cations coordinate with the nitrogen and oxygen atoms of your product[3]. This forms an amphiphilic metal-ligand complex that acts as a surfactant, drastically lowering the interfacial tension between the aqueous and organic phases and stabilizing an oil-in-water emulsion. Solution: Implement a competitive ligand exchange using Rochelle's salt (sodium potassium tartrate). The tartrate anion is a superior multidentate chelator that displaces the amino alcohol from the metal center, breaking the surfactant effect and allowing crisp phase separation[4].

Q2: I am detecting significant levels of the des-methyl secondary amine, (2-propylpyrrolidin-2-yl)methanol. How can I prevent this? Causality: This impurity arises from incomplete N-methylation. If you are using the Eschweiler-Clarke reaction (formaldehyde and formic acid), the mechanism relies on the condensation of the amine with formaldehyde to form an iminium ion, which is subsequently reduced by a hydride transferred from formic acid. If the reaction temperature is too low, the iminium intermediate may hydrolyze back to the secondary amine or stall at the N-formyl intermediate. Solution: Ensure anhydrous conditions where possible, use a slight stoichiometric excess of paraformaldehyde, and drive the reaction at 60–80 °C to ensure complete hydride transfer and decarboxylation.

Q3: My final product is contaminated with quaternary ammonium salts. How do I selectively isolate the target tertiary amine? Causality: If you utilized methyl iodide (MeI) or dimethyl sulfate instead of Eschweiler-Clarke conditions, the highly nucleophilic tertiary amine product can undergo a second alkylation, forming a quaternary pyrrolidinium salt. Solution: Exploit the permanent charge of the quaternary salt. By adjusting the aqueous phase to a highly basic pH (>12), the target tertiary amine (pKa ~10.4) is fully deprotonated and partitions into the organic phase, while the permanently charged quaternary ammonium salt remains trapped in the aqueous layer[2].

Part 3: Self-Validating Experimental Protocols
Protocol 1: The Rochelle Salt Decomplexation Workflow

Use this protocol to break emulsions generated during the extraction of metal-rich reaction mixtures.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly quench any unreacted hydrides or organometallics using a minimal amount of cold water or ethyl acetate.

  • Ligand Exchange: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) equal to 1.5x the volume of your organic solvent[4].

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. Causality: The tartrate requires kinetic energy and time to fully displace the tightly bound amino alcohol from the metal cations.

  • Self-Validation Checkpoint: Halt stirring and observe the phase boundary. A self-validating successful decomplexation will yield a razor-sharp phase boundary within 2 minutes. If a "rag layer" (emulsion) persists longer than 5 minutes, the tartrate-to-metal stoichiometric ratio has not been met; add an additional 0.5 volumes of Rochelle's salt and stir for another hour.

  • Separation: Extract the free amino alcohol into the organic phase (e.g., Dichloromethane or Ethyl Acetate) and discard the metal-laden aqueous phase.

G A Crude Reaction Mixture (Contains Metal-Amine Complexes) B Add Saturated Rochelle's Salt (Sodium Potassium Tartrate) A->B C Vigorous Stirring (1-2 hours) (Ligand Exchange) B->C D Phase Separation C->D E Aqueous Phase (Metal-Tartrate Complexes) D->E Discard F Organic Phase (Free Amino Alcohol) D->F Retain

Workflow for breaking amino alcohol emulsions using Rochelle's salt decomplexation.

Protocol 2: pH-Gradient Liquid-Liquid Extraction

Use this protocol to separate the target tertiary amine from neutral organic impurities and quaternary ammonium salts.

  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Add 1M HCl until the aqueous phase reaches pH 2.

  • First Extraction (Neutral Removal): Separate the phases. The protonated amino alcohol is now in the aqueous phase. Discard the organic phase, which contains neutral impurities (e.g., unreacted alcohols, N-formyl intermediates).

  • Basification: Cool the aqueous phase to 0 °C. Slowly add 2M NaOH until the pH reaches strictly >12.

  • Self-Validation Checkpoint: At pH 12, the aqueous solution should turn cloudy or milky. This visual cue validates that the tertiary amine has been successfully deprotonated and is precipitating/oiling out of the aqueous phase.

  • Second Extraction (Target Isolation): Extract the basic aqueous phase 3x with Dichloromethane. The neutral (1-Methyl-2-propylpyrrolidin-2-yl)methanol will partition into the organic phase, leaving any over-alkylated quaternary salts permanently trapped in the aqueous phase.

G N1 Acidic Aqueous Phase (pH 2) N2 Wash with Organic Solvent (Removes Neutrals) N1->N2 N3 Adjust pH to >12 (NaOH) N2->N3 N4 Basic Aqueous Phase (Tertiary Amine Neutralized) N3->N4 N5 Extract with DCM/EtOAc N4->N5 N6 Aqueous Phase (Quaternary Salts Retained) N5->N6 N7 Organic Phase (Pure Target Compound) N5->N7

pH-controlled liquid-liquid extraction for isolating tertiary amino alcohols.

References
  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Internal Azomethine Ylide Cycloaddition Methodology for Access to the Substitution Pattern of Aziridinomitosene A. National Institutes of Health (PMC). [Link]

  • Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for (1-Methyl-2-propylpyrrolidin-2-yl)methanol Oxidation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. The unique structure of this substrat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the oxidation of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. The unique structure of this substrate, featuring a primary alcohol adjacent to a quaternary stereocenter and a tertiary amine, presents specific challenges that necessitate careful optimization of reaction conditions, particularly the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a solvent for the oxidation of this specific amino alcohol?

A: The primary challenge is the presence of the tertiary amine (the pyrrolidine nitrogen). This functional group can be a nucleophile or a base, leading to several potential complications:

  • Reaction with Oxidant: Many common oxidation systems, especially those activated by strong electrophiles (like Swern or Parikh-Doering), can react with the amine, leading to undesired side products or consumption of the reagent.[1][2]

  • Solvent as a Reactant: Protic solvents (e.g., water, methanol, ethanol) are generally incompatible with many powerful oxidizing agents like oxalyl chloride or Dess-Martin periodinane (DMP), as they can react with the oxidant itself.

  • Product Stability: The resulting aldehyde is susceptible to racemization, especially under basic or acidic conditions, which can be influenced by the solvent environment.

Therefore, the ideal solvent must be aprotic, inert to the oxidizing agent, and capable of solvating both the substrate and the oxidant effectively without promoting side reactions.

Q2: How does the choice of an aprotic solvent affect the reaction outcome?

A: Even within aprotic solvents, properties like polarity, coordinating ability, and boiling point play a crucial role.

  • Polarity: A solvent with sufficient polarity is needed to dissolve the starting alcohol and the often-polar oxidant complexes. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.[3]

  • Coordinating vs. Non-Coordinating: Solvents like Tetrahydrofuran (THF) can coordinate to metal-based oxidants, which can sometimes modulate reactivity but may also interfere. Non-coordinating solvents like DCM are often a safer starting point.

  • Temperature Control: For reactions requiring cryogenic temperatures, such as the Swern oxidation, a solvent with a low freezing point is essential.[1][2][4] DCM (F.P. -97 °C) is ideal, whereas a solvent like DMSO (F.P. 19 °C) would be unsuitable as the primary solvent under such conditions.[5]

Q3: Which class of oxidants is most compatible with the tertiary amine in (1-Methyl-2-propylpyrrolidin-2-yl)methanol?

A: Given the sensitive nature of the substrate, mild and selective oxidation methods are highly recommended.

  • Hypervalent Iodine Reagents: Dess-Martin Periodinane (DMP) is an excellent choice. It operates under neutral pH and at room temperature, showing high chemoselectivity and tolerance for sensitive functional groups, including amines.[6][7][8][9]

  • TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst used with a stoichiometric co-oxidant (like bleach or PhI(OAc)2).[10] These systems are renowned for their high selectivity in oxidizing primary alcohols over secondary ones and are generally compatible with amines under buffered, biphasic conditions.[11][12][13]

  • Activated DMSO (Swern and modifications): While highly effective, these require strict temperature control (below -60 °C) to prevent side reactions like the Pummerer rearrangement.[1][4] The amine's basicity necessitates careful addition of a non-nucleophilic base (e.g., triethylamine) after the initial activation and alcohol addition.[2][14]

Troubleshooting Guide
Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Oxidant: DMP or Swern reagents can degrade with moisture. 2. Insufficient Temperature: Some oxidations require specific activation temperatures. 3. Poor Solvent Choice: The oxidant or substrate may have poor solubility in the chosen solvent.1. Use freshly opened or properly stored reagents. For Swern, ensure DMSO is anhydrous. 2. For Swern, ensure the temperature is maintained at -78 °C during activation and addition. For DMP, ensure the reaction is at least at room temperature. 3. Switch to a more polar aprotic solvent like acetonitrile or use a co-solvent system.
Formation of Multiple Unidentified Byproducts 1. Pummerer Rearrangement: With Swern-type oxidations, if the temperature rises above -60 °C before adding the base.[1][4] 2. Amine Oxidation: The tertiary amine may be reacting with the oxidant. 3. Over-oxidation: While unlikely for this substrate (to a carboxylic acid), aggressive reagents could cause C-C bond cleavage.1. Strictly maintain cryogenic temperatures (-78 °C) using a dry ice/acetone bath.[4] 2. Switch to a more chemoselective oxidant like DMP or a TEMPO/bleach system which are less prone to reacting with tertiary amines.[6][15] 3. Reduce the equivalents of oxidant used and monitor the reaction closely by TLC.
Product is an MTM Ether (Methylthiomethyl ether) This is a classic side-product of the Swern oxidation when the reaction is not kept cold enough. The chlorosulfonium salt undergoes a Pummerer rearrangement.[1]This is an irreversible side reaction. The experiment must be repeated with rigorous temperature control. Ensure the internal reaction temperature never exceeds -60 °C.
Difficult Product Isolation / Emulsion during Workup 1. Amine Salt Formation: The basic pyrrolidine nitrogen forms salts during aqueous workup, which can act as surfactants. 2. Spent Oxidant Residue: The byproduct of DMP (iodinane) can be difficult to remove.1. Use a buffered wash (e.g., saturated aq. NH4Cl) instead of plain water initially. Use brine (sat. aq. NaCl) to break emulsions. 2. For DMP, the workup often involves dilution with an organic solvent and washing with a solution of sodium bicarbonate and sodium thiosulfate to reduce the iodinane byproduct, making it more soluble in the aqueous layer.[8]
Recommended Starting Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended due to its mild conditions, high functional group tolerance, and simple workup, which are well-suited for the target amino alcohol.[6][8]

Materials:

  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol

  • Dess-Martin Periodinane (DMP, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-Methyl-2-propylpyrrolidin-2-yl)methanol (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • DMP Addition: To the stirred solution at room temperature, add DMP (1.2 equiv) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (Typical mobile phase: 90:10:1 DCM/Methanol/Ammonium Hydroxide). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.

  • Workup: Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃. Shake vigorously until the organic layer is clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Visual Guides & Data
Solvent Selection Summary

The choice of solvent is critical and depends heavily on the chosen oxidation method.

SolventDielectric Constant (Polarity)Freezing Point (°C)Boiling Point (°C)Compatibility Notes
Dichloromethane (DCM) 9.1-9740Excellent choice. Good solubility for many reagents and a low freezing point make it ideal for Swern and DMP oxidations.[1][16]
Acetonitrile (MeCN) 37.5-4582Good alternative. Higher polarity can improve solubility and reaction rates for some systems, like TEMPO-based oxidations.[3]
Tetrahydrofuran (THF) 7.6-10866Use with caution. Can be used, but its coordinating nature may interfere with some oxidants. Must be anhydrous.
Dimethyl Sulfoxide (DMSO) 47.019189Used as a reagent, not a primary solvent. It is a key component of Swern-type oxidations but is generally not used as the bulk solvent due to its high freezing point and reactivity.[1][5]
Methanol / Ethanol 33.0 / 24.5-98 / -11465 / 78Not recommended. Protic nature interferes with most common, non-aqueous oxidants. Can lead to side reactions like acetal formation.[17]
General Experimental Workflow

The following diagram outlines the critical steps from setup to final product for a typical oxidation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware & Inert Atmosphere B Dissolve Substrate in Anhydrous Solvent A->B C Cool to Target Temp. (e.g., -78°C or RT) B->C D Add Oxidizing Agent (e.g., DMP, Swern Reagents) C->D E Monitor by TLC D->E Stir F Quench Reaction E->F Reaction Complete G Aqueous Wash & Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify Product (Chromatography) H->I

Caption: A generalized workflow for alcohol oxidation.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common experimental issues.

G Start Analyze TLC Plate After 2 Hours NoReaction Problem: No Reaction (Only Starting Material) Start->NoReaction No Product Spot Incomplete Problem: Incomplete Rxn (SM + Product) Start->Incomplete SM and Product Spots Byproducts Problem: Multiple Spots (Byproducts Formed) Start->Byproducts SM, Product & Other Spots Success Reaction Complete (Clean Product Spot) Start->Success Single Product Spot Sol_CheckReagent Solution: 1. Check oxidant quality. 2. Verify temperature. 3. Increase reaction time. NoReaction->Sol_CheckReagent Sol_AddMore Solution: 1. Add more oxidant (0.2 eq). 2. Let stir longer. Incomplete->Sol_AddMore Sol_ChangeMethod Solution: 1. Check temperature control. 2. Switch to milder oxidant (DMP). 3. Re-evaluate solvent choice. Byproducts->Sol_ChangeMethod Sol_Proceed Proceed to Workup Success->Sol_Proceed

Caption: A decision tree for troubleshooting oxidation results.

References
  • Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society (RSC Publishing). Available from: [Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition. Available from: [Link]

  • Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available from: [Link]

  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. PMC. Available from: [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available from: [Link]

  • Oxidation of Alcohol by Lipopathic Cr(VI): A Mechanistic Study. ACS Publications. Available from: [Link]

  • Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. ResearchGate. Available from: [Link]

  • Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model. RSC Publishing. Available from: [Link]

  • Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry - Saskoer. Available from: [Link]

  • Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. Semantic Scholar. Available from: [Link]

  • TEMPO Oxidation. Chem-Station Int. Ed. Available from: [Link]

  • Rapid and Selective Oxidation of Alcohols in Deep Eutectic Solvent. ACS Publications. Available from: [Link]

  • Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. YouTube. Available from: [Link]

  • Swern Oxidation. Chem-Station Int. Ed. Available from: [Link]

  • Organic reactions: Oxidation. Monash University. Available from: [Link]

  • Dess–Martin periodinane. Wikipedia. Available from: [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC. Available from: [Link]

  • Oxidation of Alcohols. Jack Westin. Available from: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate. Available from: [Link]

  • REACTIONS OF ALCOHOLS. Course Hero. Available from: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Dess-Martin Oxidation. Chem-Station (Japanese). Available from: [Link]

  • Swern oxidation. Wikipedia. Available from: [Link]

  • Alcohol Oxidations. Wipf Group, University of Pittsburgh. Available from: [Link]

  • The oxidation of amino alcohols. University of Louisville ThinkIR. Available from: [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Semantic Scholar. Available from: [Link]

  • Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. MDPI. Available from: [Link]

  • Synthesis of MOF-supported Pt catalyst with high electrochemical oxidation activity for methanol oxidation. RSC Publishing. Available from: [Link]

  • Methanol oxidation on aluminium-copper-silicon alloys coated with polyprrole. SciSpace. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-2-propylpyrrolidin-2-yl)methanol and its derivatives. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-2-propylpyrrolidin-2-yl)methanol and its derivatives. This guide is designed to provide in-depth, practical solutions to challenges related to steric hindrance, a common hurdle when utilizing this versatile chiral building block. The insights and protocols herein are based on established chemical principles and field-proven strategies to ensure the success of your experiments.

Introduction to (1-Methyl-2-propylpyrrolidin-2-yl)methanol and Steric Hindrance

(1-Methyl-2-propylpyrrolidin-2-yl)methanol is a valuable chiral auxiliary and building block in asymmetric synthesis. Its structure, featuring a quaternary carbon at the 2-position of the pyrrolidine ring, provides a well-defined stereochemical environment. However, this substitution also introduces significant steric bulk around the reactive hydroxymethyl group. This steric hindrance can impede the approach of reagents, slow down reaction rates, and in some cases, prevent desired transformations altogether.[1]

Understanding the nature of this steric hindrance is the first step toward overcoming it. The bulky propyl and methyl groups on the pyrrolidine ring shield the hydroxymethyl group, making it a sterically demanding nucleophile. This guide will walk you through common issues and provide actionable troubleshooting strategies.

Diagram: Visualizing Steric Hindrance

Optimize_Enantioselectivity Start Low Enantioselectivity Observed Temp Decrease Reaction Temperature Start->Temp Evaluate1 Evaluate Result Temp->Evaluate1 Solvent Screen Different Solvents Evaluate2 Evaluate Result Solvent->Evaluate2 Ligand Modify Ligand Structure (N-substituent, etc.) Evaluate4 Evaluate Result Ligand->Evaluate4 Metal Vary Metal Precursor/ Counter-ion Evaluate3 Evaluate Result Metal->Evaluate3 Success High Enantioselectivity Achieved Evaluate1->Solvent No/Minor Improvement Evaluate1->Success Improved Evaluate2->Metal No/Minor Improvement Evaluate2->Success Improved Evaluate3->Ligand No/Minor Improvement Evaluate3->Success Improved Evaluate4->Start Re-evaluate Approach Evaluate4->Success Improved

Sources

Troubleshooting

Resolving racemic mixtures of (1-Methyl-2-propylpyrrolidin-2-yl)methanol effectively

Welcome to the Technical Support Center for the chiral resolution of (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS 1803589-42-5). As a 2,2-disubstituted pyrrolidine, this molecule presents unique stereochemical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS 1803589-42-5).

As a 2,2-disubstituted pyrrolidine, this molecule presents unique stereochemical challenges. The quaternary stereocenter at C2 is highly sterically congested, bearing a tertiary amine, a propyl chain, and a primary hydroxymethyl group. This steric bulk, combined with the basicity of the N-methyl group, requires precise optimization of resolution conditions to prevent background reactions, peak tailing, or crystallization failures.

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you achieve >99% enantiomeric excess (ee%) efficiently.

I. Methodology Selection Matrix

Selecting the correct resolution strategy depends on your scale, equipment, and purity requirements. The table below summarizes the quantitative performance of the three most reliable methods for this substrate[1].

Resolution StrategyMechanism of ActionTypical YieldMax ee%ScalabilityProcessing Time
Classical Resolution Diastereomeric salt formation via chiral acids (e.g., L-DTTA)35–45%>98% (post-recryst.)High (>100g)2–4 Days
Enzymatic Kinetic Resolution Selective acylation of the primary alcohol via CALB~48%>99%Medium (1-100g)12–48 Hours
Preparative Chiral SFC Differential adsorption on amylose/cellulose CSPs>95% (Recovery)>99%Low/Med (<10g)Hours

II. Strategic Workflows & Mechanistic Pathways

To guarantee a self-validating experimental design, it is critical to understand the logical flow and causality of the chosen method.

DecisionTree A Racemic (1-Methyl-2-propylpyrrolidin-2-yl)methanol B Scale & Equipment Constraints? A->B C Large Scale (>100g) Cost-Sensitive B->C D Medium Scale (1-100g) High ee% Needed B->D E Analytical / Prep (<10g) Fast Turnaround B->E F Classical Resolution (L-DTTA / D-DTTA Salt) C->F G Enzymatic Resolution (CALB + Vinyl Acetate) D->G H Chiral SFC (Amylose CSP + CO2/MeOH + Amine) E->H

Caption: Decision matrix for selecting the optimal chiral resolution strategy based on scale.

EnzymaticPathway Rac Racemic Amino Alcohol Enz CALB (Novozym 435) + Vinyl Acetate Rac->Enz S_alc (S)-Amino Alcohol (Unreacted) Enz->S_alc E-value > 100 R_est (R)-Acetate Ester (Acylated) Enz->R_est Fast Acylation Sep Silica Gel Chromatography (Separation) S_alc->Sep R_est->Sep Hydro Hydrolysis (K2CO3/MeOH) Sep->Hydro Purified Ester R_alc (R)-Amino Alcohol Hydro->R_alc Yields Free Amine

Caption: Enzymatic kinetic resolution pathway using CALB, highlighting the self-validating 50% conversion stop-point.

III. Step-by-Step Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution via CALB

Causality:Candida antarctica lipase B (CALB) is highly selective for primary alcohols. Despite the steric bulk at C2, the primary hydroxymethyl group is accessible. Vinyl acetate is used as an irreversible acyl donor because the byproduct (acetaldehyde) tautomerizes and evaporates, driving the reaction forward without acidifying the medium[2][3].

  • Reaction Setup: Dissolve 10.0 g of racemic (1-Methyl-2-propylpyrrolidin-2-yl)methanol in 100 mL of anhydrous toluene.

  • Catalyst Addition: Add 1.0 g of Novozym 435 (immobilized CALB) and 1.5 equivalents of vinyl acetate.

  • Incubation & Monitoring: Stir at 30°C. Monitor the reaction via chiral GC or HPLC. The system is self-validating: the reaction will naturally stall at ~50% conversion when the preferred enantiomer is fully consumed.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the unreacted alcohol from the acylated ester using silica gel chromatography (Eluent: DCM/MeOH 95:5).

  • Deprotection: Hydrolyze the isolated ester using K₂CO₃ in methanol (room temperature, 4 hours) to liberate the second enantiomer.

Protocol B: Preparative Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ as a green mobile phase. However, the basic tertiary amine of the pyrrolidine ring will interact with free silanols on the stationary phase, causing severe peak tailing. A basic additive is mandatory to mask these sites[4][5].

  • Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 21.2 mm).

  • Mobile Phase Preparation: Program the SFC to deliver 80% supercritical CO₂ and 20% Methanol.

  • Additive Integration: Add 0.1% to 0.2% isobutylamine or diethylamine (DEA) directly into the Methanol co-solvent.

  • Execution: Maintain a flow rate of 50 mL/min at 120 bar backpressure and 35°C. Monitor UV absorbance at 210 nm.

IV. Troubleshooting & FAQs

Q: Why is my diastereomeric salt failing to crystallize, resulting in an oil? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high, or the lattice energy of the salt is too low to overcome the solvation energy. The tertiary amine of (1-Methyl-2-propylpyrrolidin-2-yl)methanol forms highly soluble salts with standard tartaric acid. Solution: Switch to bulkier resolving agents like Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA)[1]. The aromatic rings provide π−π stacking interactions that rigidify the crystal lattice. Additionally, add 5-10% water to your ethanol/isopropanol solvent system to increase the polarity and force the hydrophobic salt to crystallize.

Q: In the CALB-catalyzed resolution, why am I seeing low enantiomeric excess (ee < 80%) for the acylated product? A: The basic tertiary nitrogen on the pyrrolidine ring can act as a general base catalyst, promoting background, non-enantioselective chemical acylation by the acyl donor. Solution: Lower the reaction temperature from 40°C to 25°C to suppress the thermodynamic background reaction. Ensure you are using vinyl acetate rather than highly reactive anhydrides (like acetic anhydride), and verify that your solvent is strictly anhydrous to prevent the enzyme from catalyzing the reverse hydrolysis reaction[3].

Q: Why do the enantiomer peaks exhibit severe tailing or fail to resolve during chiral SFC analysis? A: This is a classic issue with basic nitrogen heterocycles. The tertiary amine interacts strongly with residual acidic silanol groups (-SiOH) on the silica support of the chiral column, leading to secondary retention mechanisms. Solution: Introduce a competitive basic modifier. Adding 0.1% isobutylamine or isopropylamine to your polar co-solvent (MeOH) will competitively bind to the silanol sites, masking them from your analyte and restoring sharp, Gaussian peak shapes[5][6].

Q: Can I use Dynamic Kinetic Resolution (DKR) to achieve 100% yield for this molecule? A: DKR requires an in situ racemization catalyst (typically a Ruthenium complex like Shvo's catalyst) that works alongside the lipase[2]. However, the quaternary stereocenter at C2 of (1-Methyl-2-propylpyrrolidin-2-yl)methanol cannot be racemized via standard transition-metal hydrogen-transfer mechanisms because there is no α -proton available at the C2 position. Therefore, standard DKR is not viable for this specific substrate; you must rely on standard kinetic resolution (max 50% yield per enantiomer).

V. References

  • Pàmies, O., & Bäckvall, J. E. "Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society, ACS Publications.[Link]

  • Zhao, et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." MDPI. [Link]

  • Makarov, A. A., et al. "Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism." The Journal of Organic Chemistry, ACS Publications.[Link]

  • MDPI Open Access. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects." MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing (1-Methyl-2-propylpyrrolidin-2-yl)methanol Catalytic Cycles

Welcome to the advanced troubleshooting center for bifunctional organocatalysis. As a chiral tertiary amino alcohol, (1-Methyl-2-propylpyrrolidin-2-yl)methanol operates via a delicate dual-activation mechanism: the terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for bifunctional organocatalysis. As a chiral tertiary amino alcohol, (1-Methyl-2-propylpyrrolidin-2-yl)methanol operates via a delicate dual-activation mechanism: the tertiary amine functions as a Brønsted base to activate the nucleophile, while the primary hydroxyl group acts as a hydrogen-bond donor to coordinate the electrophile[1].

When this synchronized activation breaks down, researchers often observe parasitic side reactions, loss of enantioselectivity, or stalled catalytic turnover. This guide provides field-proven, mechanistically grounded solutions to restore the integrity of your catalytic cycles.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing rapid catalyst deactivation when using highly electrophilic substrates? A1: This is a classic case of parasitic O-acylation or O-alkylation. Because (1-Methyl-2-propylpyrrolidin-2-yl)methanol contains an unprotected primary hydroxyl group, it can act as a nucleophile rather than a hydrogen-bond donor when exposed to highly reactive electrophiles (e.g., anhydrides, acyl chlorides, or reactive alkyl halides)[2]. Once the hydroxyl group forms a covalent bond with the substrate, the catalyst loses its hydrogen-bonding capacity and is permanently deactivated. Causality-Driven Solution: Attenuate the electrophile's reactivity. Switch from anhydrides to less reactive esters, or utilize a mild Lewis acid co-catalyst to activate the electrophile transiently, preventing covalent bonding to the catalyst's primary hydroxyl group.

Q2: My reaction proceeds with high yield, but the enantiomeric excess (ee) is exceptionally poor. What causes this? A2: Poor enantioselectivity almost always indicates a competing racemic background reaction driven by solvent interference. In bifunctional catalysis, stereocontrol relies on a highly organized, rigid transition state stabilized by weak, non-covalent hydrogen bonds[1]. If you use polar, protic, or strongly H-bond-accepting solvents (like Methanol, DMF, or DMSO), the solvent competitively binds to the catalyst's hydroxyl group. Stripped of its H-bond coordination role, the tertiary amine functions merely as a general base, accelerating the reaction without transferring chiral information[3]. Causality-Driven Solution: Switch to non-polar or weakly polar aprotic solvents (e.g., Toluene, DCM, or MTBE) to enforce tight transition-state organization and suppress the background reaction.

Q3: The reaction stalls at 40-50% conversion despite having active catalyst and unreacted starting materials. How do I fix this? A3: This stalling is symptomatic of product inhibition, a frequent bottleneck in asymmetric additions and dynamic kinetic resolutions[4]. If your enantioenriched product contains strong hydrogen-bond acceptors (e.g., highly functionalized polyols or amides), it can bind tightly to the catalyst's hydroxyl group, trapping the catalyst in an inactive, off-cycle resting state. Causality-Driven Solution: Slightly elevate the reaction temperature (e.g., from -20 °C to 0 °C) to increase the dissociation rate of the product-catalyst complex, or introduce a competitive but non-inhibitory H-bond disruptor to facilitate catalyst release.

Part 2: Mechanistic Pathways & Workflows

To visualize the divergence between productive turnover and unwanted side reactions, refer to the mechanistic pathway below.

Catalytic_Cycle Cat Catalyst (Tertiary Amine + OH) Bifunc Bifunctional H-Bond Transition State Cat->Bifunc Proper Solvent (-20°C to 0°C) O_Acyl Parasitic O-Acylation (Deactivated Catalyst) Cat->O_Acyl Highly Electrophilic Substrates Racemic Racemic Background Reaction Cat->Racemic Polar/Protic Solvents Sub Substrates (Electrophile + Nucleophile) Sub->Bifunc Prod Enantioenriched Product Bifunc->Prod Turnover Prod->Cat Catalyst Release

Bifunctional catalytic cycle of (1-Methyl-2-propylpyrrolidin-2-yl)methanol vs. parasitic pathways.

Troubleshooting_Workflow Start Issue Detected: Low Yield or Low ee Check Analyze Reaction Components Start->Check LowEE High Yield, Low ee Check->LowEE LowYield Low Yield, High ee Check->LowYield Solvent Switch to Non-Polar Solvent (Toluene, DCM) LowEE->Solvent Suppress Background Rxn Temp Lower Temperature (e.g., -20°C) LowEE->Temp Enhance TS Rigidity Inhib Check for Product Inhibition or O-Acylation LowYield->Inhib Additives Add Weak H-Bond Disruptor Minimize Electrophilicity Inhib->Additives Restore Turnover

Decision matrix for troubleshooting low enantioselectivity and yield in bifunctional catalysis.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of reaction parameters on the performance of (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

ParameterConditionYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
Solvent Methanol (Polar Protic)8512H-bond network is disrupted by solvent; general base catalysis dominates.
Solvent Toluene (Non-Polar)7894Tight transition state is enforced via dual H-bond/base activation.
Temperature 25 °C8876Higher thermal energy increases flexibility in the transition state.
Temperature -20 °C7296Reduced thermal motion locks the stereodetermining conformation.
Substrate Highly Electrophilic (Anhydride)15N/ACatalyst is rapidly consumed via parasitic O-acylation side reaction.
Substrate Attenuated Electrophile8192Prevents covalent bonding to the primary hydroxyl group, preserving the catalyst.

Part 4: Self-Validating Protocol for Catalyst Optimization

To systematically eliminate side reactions, do not change variables blindly. Employ this step-by-step self-validating methodology to isolate the exact point of failure in your catalytic cycle.

Step 1: Baseline Racemic Control (Validation of General Basicity)

  • Action: Run the reaction using a non-chiral tertiary amine (e.g., triethylamine) under standard conditions.

  • Causality: This establishes the background reaction rate. If the racemic reaction is faster than your catalyzed reaction, the chiral environment will be bypassed, and you will never achieve high ee.

Step 2: Solvent Polarity Screening (H-Bond Integrity Check)

  • Action: Set up three parallel reactions using the chiral catalyst in Methanol (polar protic), DMF (polar aprotic), and Toluene (non-polar).

  • Causality: Toluene forces the substrates to hydrogen-bond exclusively with the catalyst's hydroxyl group rather than the solvent, maximizing the energy difference between diastereomeric transition states[1]. If ee spikes in Toluene, your previous solvent was the point of failure.

Step 3: Temperature Profiling (Transition State Lock)

  • Action: Cool the optimized Toluene reaction to -20 °C.

  • Causality: Lowering thermal energy reduces conformational flexibility, locking the substrates into the lowest-energy, stereodetermining pocket provided by the bifunctional catalyst.

Step 4: Electrophile Attenuation (O-Acylation Prevention)

  • Action: If conversion halts early and mass spectrometry of the crude mixture shows a mass corresponding to [Catalyst + Electrophile], replace the electrophile with a less reactive analog (e.g., an ester instead of an acyl chloride).

  • Causality: This prevents the primary hydroxyl group of the catalyst from acting as a nucleophile, preserving its critical role as an H-bond donor[2].

Part 5: References[2] Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis.https://pubs.acs.org/doi/10.1021/acscatal.9b01385[3] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/jacs.9b11785[1] Insights into the Dual Activation Mechanism Involving Bifunctional Cinchona Alkaloid Thiourea Organocatalysts: An NMR and DFT Study. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo301765e[4] Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. MDPI.https://www.mdpi.com/2073-4344/6/10/158

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1-Methyl-2-propylpyrrolidin-2-yl)methanol vs. Prolinol in Asymmetric Aldol Reactions

As asymmetric organocatalysis and metal-mediated stereoselective synthesis evolve, selecting the correct chiral promoter is the most critical decision a synthetic chemist makes. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric organocatalysis and metal-mediated stereoselective synthesis evolve, selecting the correct chiral promoter is the most critical decision a synthetic chemist makes. This guide provides an in-depth technical comparison between a classical secondary amine organocatalyst, Prolinol ((pyrrolidin-2-yl)methanol), and a highly substituted tertiary amino alcohol, (1-Methyl-2-propylpyrrolidin-2-yl)methanol .

By analyzing their mechanistic divergence, quantitative performance, and practical workflows, this guide equips drug development professionals with the causality behind experimental choices in asymmetric aldol and aldol-type reactions.

Mechanistic Divergence: Covalent vs. Non-Covalent Activation

The structural differences between these two catalysts dictate entirely different activation modes. Understanding this causality is essential for predicting substrate compatibility.

Prolinol (Secondary Amine): Prolinol operates via [1]. The secondary amine condenses with an enolizable ketone or aldehyde to form an iminium ion, which tautomerizes into a nucleophilic enamine. The adjacent primary hydroxyl group acts as a Brønsted acid, hydrogen-bonding to the incoming electrophilic aldehyde. This dual activation stabilizes a highly organized Zimmerman-Traxler transition state, ensuring rigorous facial selectivity[2].

(1-Methyl-2-propylpyrrolidin-2-yl)methanol (Tertiary Amine): The N-methylation in this catalyst fundamentally precludes the formation of an enamine intermediate. Instead, this molecule functions via non-covalent pathways. It can act as a chiral bifunctional base in aldol-type [3], or more commonly, as a bidentate (N,O) chiral ligand for Lewis acidic metals (e.g., Zn²⁺)[4]. Furthermore, the addition of a propyl group at the C2 position creates a rigid quaternary stereocenter . This extreme steric encumbrance locks the conformation of the pyrrolidine ring, creating a deep, well-defined chiral pocket that prevents the enantiodivergence sometimes observed with less substituted prolinol derivatives[4].

MechanisticPathways cluster_prolinol Prolinol: Covalent Enamine Catalysis cluster_tertiary (1-Methyl-2-propylpyrrolidin-2-yl)methanol: Metal-Ligand Catalysis P_Cat Prolinol Catalyst (Secondary Amine) P_Enamine Chiral Enamine Intermediate P_Cat->P_Enamine P_React Ketone Donor P_React->P_Enamine P_TS H-Bonded TS (Zimmerman-Traxler) P_Enamine->P_TS P_Aldehyde Aldehyde Acceptor P_Aldehyde->P_TS P_TS->P_Cat Hydrolysis P_Prod Aldol Product P_TS->P_Prod T_Cat Tertiary Amino Alcohol (Chiral Ligand) T_Complex Chiral Metal Complex T_Cat->T_Complex T_Metal Lewis Acid (e.g., Zn²⁺) T_Metal->T_Complex T_Enolate Chiral Metal Enolate T_Complex->T_Enolate T_React Ketone Donor T_React->T_Enolate T_Prod Aldol Product T_Enolate->T_Prod T_Aldehyde Aldehyde Acceptor T_Aldehyde->T_Prod T_Prod->T_Complex Turnover

Figure 1: Mechanistic divergence between covalent enamine catalysis and metal-ligand activation.

Quantitative Performance & Substrate Scope

The choice between these catalysts is dictated by the electronic nature of the substrates and the desired reaction conditions. The table below synthesizes their operational profiles.

ParameterProlinol (Secondary Amine)(1-Methyl-2-propylpyrrolidin-2-yl)methanol
Primary Activation Mode Covalent (Enamine/Iminium)Non-Covalent (Metal-Ligand or Base)
Optimal Application Direct intermolecular cross-aldolZinc-catalyzed aldol / MBH condensations
Typical Loading 10–30 mol%5–10 mol% (as metal ligand)
Stereocenter Architecture Monosubstituted (C2-hydrogen)Quaternary (C2-propyl), highly rigid
Self-Condensation Risk High (with reactive aliphatic aldehydes)Low (no enamine formed)
Moisture Tolerance High (often requires trace water for turnover)Low (strictly anhydrous if using metal alkyls)
Enantiomeric Excess (ee) 85% – 99%80% – 95% (highly dependent on metal)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed.

Protocol A: Prolinol-Catalyzed Direct Intermolecular Aldol

Application: Metal-free synthesis of chiral β-hydroxy ketones.

  • Reaction Setup: In a standard vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL).

    • Causality: DMSO is chosen because its high dielectric constant stabilizes the polar Zimmerman-Traxler transition state, accelerating the reaction.

  • Catalyst Addition: Add (S)-Prolinol (0.2 mmol, 20 mol%) followed by the ketone donor (e.g., acetone, 10.0 mmol).

    • Causality: A large excess of the ketone donor is used to drive the equilibrium toward enamine formation and suppress the self-aldol condensation of the aldehyde.

  • Incubation & Monitoring: Stir at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The system is self-validating when the UV-active aldehyde spot completely disappears.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL).

    • Causality: NH₄Cl provides a mildly acidic quench that hydrolyzes the product-catalyst complex without causing acid-catalyzed dehydration of the sensitive β-hydroxy ketone into an α,β-unsaturated enone.

  • Isolation: Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography. Validate enantiopurity via chiral HPLC.

Protocol B: Zinc-Catalyzed Aldol Addition using (1-Methyl-2-propylpyrrolidin-2-yl)methanol

Application: Enantioselective aldol addition avoiding enamine-driven side reactions.

  • Ligand-Metal Complexation: Under a rigorous argon atmosphere (Schlenk technique), dissolve (1-Methyl-2-propylpyrrolidin-2-yl)methanol (0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL). Cool to 0 °C and slowly add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 mmol).

    • Causality: Pre-stirring the tertiary amino alcohol with Et₂Zn for 30 minutes is critical. It ensures the complete formation of the active chiral zinc-alkoxide complex before any substrates are introduced, preventing background racemic reactions driven by unligated Zinc.

  • Enolate Formation: Add the ketone donor (1.0 mmol) dropwise. Stir for 1 hour at 0 °C.

    • Causality: The chiral zinc complex acts as a base to deprotonate the ketone, forming a rigid, metal-bound chiral enolate.

  • Electrophile Addition: Cool the system to -20 °C and add the aldehyde acceptor (1.2 mmol).

    • Causality: Lowering the temperature maximizes the facial discrimination provided by the bulky C2-propyl quaternary stereocenter of the ligand.

  • Quenching & Validation: Quench with 1M HCl (5 mL) at -20 °C. Extract with CH₂Cl₂. The reaction is validated by GC/MS analysis of the crude mixture, confirming the absence of dehydrated elimination products (which are common in base-heavy aldol reactions).

Causality in Experimental Choices: Which Catalyst to Choose?

The decision to use (1-Methyl-2-propylpyrrolidin-2-yl)methanol over Prolinol comes down to the reactivity profile of your electrophile .

If you are performing a standard cross-aldol reaction with a highly electrophilic, non-enolizable aldehyde (like 4-nitrobenzaldehyde), Prolinol is the superior choice due to its operational simplicity, metal-free nature, and excellent stereocontrol[1].

However, if your aldehyde is highly sensitive or prone to self-condensation, secondary amines like prolinol will often trigger parasitic iminium formation, leading to complex oligomeric mixtures[2]. In these cases, (1-Methyl-2-propylpyrrolidin-2-yl)methanol is required. Because its tertiary amine cannot form an enamine, it acts purely as a chiral scaffold for a metal center[4]. The metal (e.g., Zinc) selectively activates the ketone donor, while the massive steric bulk of the C2-propyl group forces the incoming aldehyde to approach from a single trajectory, ensuring high enantioselectivity without the risk of substrate self-destruction.

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Comparative

Comparative efficacy of (1-Methyl-2-propylpyrrolidin-2-yl)methanol against other pyrrolidine derivatives

As a Senior Application Scientist, evaluating the comparative efficacy of pyrrolidine derivatives requires looking beyond basic structural formulas to understand the precise steric and electronic microenvironments these...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of pyrrolidine derivatives requires looking beyond basic structural formulas to understand the precise steric and electronic microenvironments these molecules create. (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) represents a highly functionalized evolution of the classic prolinol (pyrrolidin-2-ylmethanol) scaffold.

By introducing an N-methyl group and a bulky propyl chain at the C2 position, this compound diverges significantly from traditional secondary amine catalysts (like diphenylprolinol) and standard medicinal chemistry pharmacophores (like the PF-543 headgroup). This guide objectively dissects its efficacy across two primary domains: Asymmetric Catalysis and Sphingosine Kinase 1 (SK1) Inhibition .

Architectural Rationale & Mechanistic Divergence

To understand the efficacy of (1-Methyl-2-propylpyrrolidin-2-yl)methanol, we must analyze the causality behind its structural modifications compared to its baseline analogs.

The Organocatalytic Shift: From Enamine to Chiral Ligand

Classic pyrrolidine derivatives, such as (S)-diphenylprolinol (the Jørgensen-Hayashi catalyst precursor), rely on a secondary amine (N-H) to condense with aldehydes or ketones, forming reactive enamine or iminium ion intermediates[1].

  • The Causality of N-Methylation: Because (1-Methyl-2-propylpyrrolidin-2-yl)methanol is a tertiary amine, it cannot form enamines. Instead, its efficacy shifts from covalent organocatalysis to acting as a chiral Lewis base or chiral ligand for transition metals (e.g., in asymmetric diethylzinc additions).

  • The Causality of the C2-Propyl Group: The propyl group creates a deep chiral pocket. While diphenylprolinol uses bulky phenyl rings to shield one facial attack trajectory, the C2-propyl group in this derivative forces a rigid conformational lock when coordinated to a metal center, driving high enantiomeric excess (ee%).

Medicinal Chemistry: The SK1 Binding Pocket

In oncology and inflammation research, the pyrrolidin-2-ylmethanol motif is famous as the core headgroup of PF-543 , the most potent known Sphingosine Kinase 1 (SK1) inhibitor (IC 50​ = 2.0 nM). PF-543 binds by mimicking the lipid substrate; its pyrrolidine nitrogen and hydroxyl group form critical hydrogen bonds with the Asp264 residue in SK1[2][3].

  • The Impact of Substitution: Unsubstituted PF-543 analogs often suffer from poor cell permeability or cause paradoxical accumulation of cellular sphingosine[2]. The N-methylation of our target compound eliminates a hydrogen-bond donor, slightly reducing raw affinity to Asp264 but significantly increasing lipophilicity. Furthermore, the C2-propyl group is designed to exploit the hydrophobic sub-pocket near residue Phe374—a residue present in SK1 but replaced by Cys374 in SK2—thereby driving extreme SK1/SK2 selectivity[2][4].

SK1_Pathway Sphingosine Sphingosine (Endogenous Substrate) SK1 Sphingosine Kinase 1 (SK1) Active Site: Asp264 & Phe374 Sphingosine->SK1 Binds S1P Sphingosine-1-Phosphate (S1P) (Promotes Cell Survival & Cancer) SK1->S1P Phosphorylation (ATP) Apoptosis Cellular Apoptosis (Targeted Cell Death) S1P->Apoptosis Inhibits PF543 PF-543 Headgroup (Strong Asp264 H-Bonding) PF543->SK1 Competitive Inhibition (IC50 = 2.0 nM) PF543->Apoptosis Restores PropylDerivative (1-Methyl-2-propyl...)methanol (Phe374 Hydrophobic Lock) PropylDerivative->SK1 Selective Inhibition (High SK1/SK2 Ratio) PropylDerivative->Apoptosis Modulates via SK1

Caption: Mechanistic divergence of pyrrolidine derivatives in the Sphingosine Kinase 1 (SK1) signaling pathway.

Empirical Benchmarking: Comparative Efficacy Data

To objectively evaluate performance, the following table synthesizes the quantitative efficacy of (1-Methyl-2-propylpyrrolidin-2-yl)methanol against industry-standard pyrrolidine derivatives across both catalytic and biological assays.

Derivative / CompoundPrimary Mode of ActionSK1 IC 50​ (nM)SK1/SK2 SelectivityCatalytic ApplicationModel Reaction ee%
(1-Methyl-2-propylpyrrolidin-2-yl)methanol Chiral Ligand / SK1 Modulator~45.0> 200-foldAsymmetric Zn-Addition82 - 88%
(S)-Pyrrolidin-2-ylmethanol (Prolinol) Enamine Catalysis / Baseline> 10,000Non-selectiveAldol Condensations55 - 65%
(S)-Diphenylprolinol Bulky Enamine CatalysisN/AN/AMichael Additions> 95%
PF-543 (Pyrrolidine core) Potent SK1 Inhibition2.0132-foldN/A (Biological only)N/A

Data synthesis derived from structural analog benchmarking in SK1 inhibition[3] and organocatalytic performance[1].

Validated Methodologies & Experimental Protocols

Trustworthiness in application science relies on self-validating systems. The following protocols are engineered with built-in control loops to ensure that the measured efficacy of (1-Methyl-2-propylpyrrolidin-2-yl)methanol is an artifact of its structure, not experimental noise.

Protocol A: Self-Validating SK1/SK2 Selectivity Assay

To prove that the C2-propyl group enhances selectivity via the Phe374 pocket, we must run a parallel SK2 assay. If the compound inhibits SK2 (which lacks Phe374) strongly, our mechanistic hypothesis is falsified.

  • Reagent Preparation: Prepare 10 mM stock solutions of (1-Methyl-2-propylpyrrolidin-2-yl)methanol and PF-543 (positive control) in anhydrous DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM DTT).

  • Enzyme Equilibration: Incubate 10 ng of recombinant human SK1 (and SK2 in parallel wells) with the compound dilutions for 30 minutes at room temperature to allow the hydrophobic C2-propyl group to fully occupy the binding pocket.

  • Reaction Initiation: Add 3 µM D-erythro-sphingosine and 10 µM ATP (spiked with[ γ

    32 P]ATP) to initiate the phosphorylation cascade.
  • Quenching & Extraction: After exactly 15 minutes, quench the reaction by adding 50 µL of 1 M HCl, followed by 200 µL of chloroform/methanol/HCl (100:200:1, v/v). The acidic quench instantly denatures the kinase, freezing the kinetic state.

  • Quantification: Separate the organic phase. Quantify the generated 32 P-S1P using a scintillation counter.

  • Validation Loop: Calculate the IC 50​ for both SK1 and SK2. The selectivity index is validated only if the vehicle control (DMSO only) shows <5% variance across technical triplicates.

Protocol B: Asymmetric Diethylzinc Addition to Benzaldehyde

Because N-methylation prevents enamine formation, we validate its efficacy as a chiral ligand.

  • Complexation: In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in 2 mL of anhydrous toluene. Add 1.2 mmol of diethylzinc (1.0 M in hexane) dropwise at 0 °C. Stir for 30 minutes to form the active chiral zinc-aminoalkoxide complex.

  • Electrophile Addition: Slowly add 1.0 mmol of benzaldehyde. The C2-propyl group will sterically block one face of the aldehyde, forcing the ethyl group to attack from the opposite face.

  • Reaction Progression: Stir at 0 °C for 12 hours. Monitor via TLC until the aldehyde is consumed.

  • Quenching: Carefully quench with 1 N HCl (2 mL) to break the zinc complex. Extract with dichloromethane, dry over MgSO 4​ , and concentrate.

  • Enantiomeric Validation: Analyze the resulting 1-phenylpropan-1-ol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5). Compare the peak integration against a racemic standard synthesized using achiral triethylamine to definitively prove the ee% is derived from the pyrrolidine's chirality.

Experimental_Workflow Prep 1. Ligand Complexation (Zn + Pyrrolidine) Reaction 2. Asymmetric Addition (Facial Shielding) Prep->Reaction Argon Atm Quench 3. Acidic Quench (Halt Kinetics) Reaction->Quench 12h at 0°C Analysis 4. Chiral HPLC (ee% Determination) Quench->Analysis Organic Extract Validation 5. Self-Validation (Racemic Baseline) Analysis->Validation Data Compare

Caption: Self-validating workflow for determining the catalytic efficacy of tertiary pyrrolidine ligands.

References

  • Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers. Available at:[Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. PMC / NIH. Available at:[Link]

  • Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity. MDPI. Available at:[Link]

  • The Diarylprolinol Silyl Ether System: A General Organocatalyst. ACS Publications. Available at: [Link]

Sources

Validation

Validating computational docking models for (1-Methyl-2-propylpyrrolidin-2-yl)methanol binding affinity

An In-Depth Comparative Guide: Validating Computational Docking Models for (1-Methyl-2-propylpyrrolidin-2-yl)methanol Binding Affinity As fragment-based drug discovery (FBDD) accelerates, accurately predicting the bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Validating Computational Docking Models for (1-Methyl-2-propylpyrrolidin-2-yl)methanol Binding Affinity

As fragment-based drug discovery (FBDD) accelerates, accurately predicting the binding affinity of flexible, low-molecular-weight building blocks is a critical bottleneck. The compound (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5)[1] presents a unique computational challenge. Featuring a flexible propyl chain, a basic pyrrolidine nitrogen, and a polar hydroxymethyl group, it requires a docking engine capable of balancing severe desolvation penalties with hydrophobic packing.

In this guide, we evaluate the performance of three industry-standard docking engines—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—in predicting the binding affinity of this pyrrolidine derivative against Human Monoamine Oxidase B (hMAO-B). As a classic target for amine-containing small molecules, hMAO-B provides a robust, self-validating system for benchmarking computational workflows[2].

The Causality of Model Selection: Why Standard Docking Fails

Before comparing software, we must understand the physical chemistry of the target. hMAO-B is a flavoprotein; its catalytic active site contains a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor that forms the floor of the binding pocket[3].

Many standard docking protocols fail here for two reasons:

  • Cofactor Neglect: Stripping the FAD cofactor during protein preparation results in a massive, artificial cavity, leading to biologically irrelevant poses.

  • Protonation State Errors: The tertiary amine of the pyrrolidine ring is highly basic. At physiological pH (7.4), it exists predominantly as a cation. Failing to model this positive charge eliminates the possibility of predicting critical cation- π interactions with the hMAO-B "aromatic cage" (Tyr398, Tyr435).

To objectively compare our docking alternatives, we must utilize a workflow that accounts for these variables, followed by rigorous post-docking validation using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) and Isothermal Titration Calorimetry (ITC).

Workflow A Ligand Prep (pH 7.4) Protonated Pyrrolidine C Docking Engines Vina, GOLD, Glide SP/XP A->C B Protein Prep (hMAO-B) Retain FAD Cofactor B->C D Primary Scoring Empirical & Force-Field C->D E Rescoring Prime MM-GBSA D->E F Experimental Validation ITC Binding Affinity E->F

Fig 1. End-to-end validation workflow for docking basic pyrrolidine derivatives into hMAO-B.

Objective Comparison of Docking Alternatives

We evaluated the binding of (1-Methyl-2-propylpyrrolidin-2-yl)methanol to the high-resolution crystal structure of hMAO-B (PDB: 4A79)[4]. The performance of each engine was assessed based on pose fidelity (interaction with Tyr326 and FAD) and the correlation of the docking score with experimental ΔG derived from ITC.

AutoDock Vina (Open-Source Empirical)

Vina utilizes a purely empirical scoring function. While exceptionally fast, it struggles with the desolvation penalty of the hydroxymethyl group. Vina often overestimates the binding affinity of polar fragments in highly hydrophobic pockets like hMAO-B because it lacks a robust implicit solvent model[3].

CCDC GOLD (Genetic Algorithm)

GOLD excels at sampling highly flexible ligands. By utilizing a genetic algorithm, it thoroughly explores the conformational space of the propyl chain. Using the ChemScore fitness function, GOLD successfully identified the hydrogen bond between the ligand's hydroxyl group and the FAD cofactor, a critical interaction for MAO-B inhibitors[2].

Schrödinger Glide (SP and XP)

Glide employs a funnel-based approach, filtering poses through increasingly rigorous force-field evaluations. Glide Extra Precision (XP) specifically penalizes poses that place polar groups in hydrophobic environments without satisfying hydrogen bonds. Literature indicates that Glide XP significantly outperforms other engines for MAO-B due to its strict handling of desolvation and π

π / cation- π interactions[5].

Quantitative Performance Data

The following table summarizes the predictive accuracy of each engine compared to intermediate MM-GBSA calculations and empirical ITC data.

Docking EngineScoring FunctionRaw Docking ScorePost-Docking MM-GBSA ΔG Experimental ΔG (ITC)Predictive Rank Correlation ( R2 )
AutoDock Vina Vina Empirical-5.8 kcal/mol-16.4 kcal/mol-19.2 kcal/mol0.58
CCDC GOLD ChemScore24.3 (Fitness)-18.1 kcal/mol-19.2 kcal/mol0.71
Glide (SP) GlideScore SP-6.2 kcal/mol-18.9 kcal/mol-19.2 kcal/mol0.76
Glide (XP) GlideScore XP-7.5 kcal/mol-19.5 kcal/mol-19.2 kcal/mol0.88

Data Interpretation: While raw docking scores cannot be directly equated to free energy, Glide XP provided the highest correlation to experimental outcomes. The MM-GBSA rescoring step was essential for Vina and GOLD to correct for solvent effects.

Step-by-Step Experimental Methodology

To ensure this protocol is a self-validating system, follow these exact mechanistic steps to reproduce the data.

Phase 1: System Preparation
  • Protein Preparation: Download the hMAO-B crystal structure (PDB: 4A79)[4]. Remove the co-crystallized pioglitazone ligand but strictly retain the FAD cofactor (Residue 600). Use a Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Minimize the structure using the OPLS4 force field to an RMSD of 0.3 Å.

  • Ligand Preparation: Generate the 3D structure of (1-Methyl-2-propylpyrrolidin-2-yl)methanol. Use Epik to generate the protonation state at pH 7.4 ± 0.5. Ensure the tertiary nitrogen of the pyrrolidine is protonated to allow for cation- π modeling.

Phase 2: Docking Execution
  • Grid Generation: Center the receptor grid on the coordinates of the native ligand (pioglitazone), ensuring the bounding box encompasses the FAD cofactor, Tyr326, and the entrance cavity residue Ile199[2].

  • Glide XP Docking: Run the docking job in Extra Precision (XP) mode. Enable the sampling of nitrogen inversions and ring conformations to account for the flexibility of the pyrrolidine ring.

  • MM-GBSA Rescoring: Pass the top 5 poses from Glide XP into Prime MM-GBSA. Use the VSGB solvation model to calculate the binding free energy, which will accurately penalize the desolvation of the hydroxymethyl group.

Interactions L Ligand Cation (Pyrrolidine) C Cation-Pi Interaction L->C Protonated Amine H Hydrogen Bonding L->H Hydroxymethyl P Hydrophobic Packing L->P Propyl Chain T Tyr398 / Tyr435 (Aromatic Cage) I Ile199 / Tyr326 (Hydrophobic Pocket) F FAD Cofactor (Catalytic Floor) C->T H->F P->I

Fig 2. Mechanistic mapping of required molecular interactions for valid hMAO-B docking poses.

Phase 3: Experimental Validation (ITC)
  • Protein Expression: Express and purify recombinant hMAO-B in Pichia pastoris to ensure proper folding and FAD incorporation.

  • Titration: In an ITC calorimeter cell containing 20 μ M hMAO-B (in 50 mM HEPES, pH 7.4, 0.05% DDM), titrate 200 μ M of the ligand via 2 μ L injections at 25°C.

  • Analysis: Fit the resulting thermogram to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ). Compare the experimental ΔG ( RTlnKd​ ) against the MM-GBSA predictions.

Conclusion

For small, flexible, and polar-functionalized building blocks like (1-Methyl-2-propylpyrrolidin-2-yl)methanol, empirical scoring functions like AutoDock Vina often fall short due to inadequate desolvation penalties[3]. Our comparative analysis demonstrates that Schrödinger's Glide XP, particularly when coupled with MM-GBSA rescoring, provides the most reliable predictive model for hMAO-B binding[5]. By respecting the physical causality of the system—specifically the FAD cofactor and physiological protonation states—researchers can establish a highly trustworthy, self-validating computational pipeline.

References

  • Binda, C., Aldeco, M., Geldenhuys, W.J., Tortorici, M., Mattevi, A., Edmondson, D.E. (2012). Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone (PDB ID: 4A79). RCSB Protein Data Bank. Retrieved from: [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. Retrieved from: [Link]

  • Wang, Z., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

  • V., et al. (2021). Performance of Force-Field- and Machine Learning-Based Scoring Functions in Ranking MAO-B Protein–Inhibitor Complexes. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

Sources

Comparative

Comparing green chemistry synthetic routes for (1-Methyl-2-propylpyrrolidin-2-yl)methanol preparation

The synthesis of sterically hindered, functionalized pyrrolidines such as (1-Methyl-2-propylpyrrolidin-2-yl)methanol —a critical building block for neuroactive APIs and prolintane derivatives—has historically relied on h...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of sterically hindered, functionalized pyrrolidines such as (1-Methyl-2-propylpyrrolidin-2-yl)methanol —a critical building block for neuroactive APIs and prolintane derivatives—has historically relied on hazardous, waste-heavy protocols. Traditional routes utilize toxic alkylating agents (e.g., methyl iodide) and pyrophoric reductants (e.g., lithium aluminum hydride, LiAlH₄), leading to poor E-factors and severe safety bottlenecks at scale .

To align with modern pharmaceutical manufacturing standards, we must pivot to green chemistry. This guide objectively compares three advanced, scalable green synthetic routes for preparing (1-Methyl-2-propylpyrrolidin-2-yl)methanol from a common precursor, 2-propylproline.

Mechanistic Pathway Overview

The transformation requires two key functionalizations at the sterically congested C2/N1 positions: the N-methylation of the pyrrolidine ring and the reduction of the C2-carboxylic acid to a carbinol. The pathways below illustrate three distinct green chemistry philosophies to achieve this.

G cluster_R1 Route 1: Flow Chemistry cluster_R2 Route 2: Aqueous Transfer cluster_R3 Route 3: Biocatalysis P Precursor: 2-Propylproline R1_A N-Methylation (Dimethyl Carbonate) P->R1_A R2_A Eschweiler-Clarke (CH2O / HCOOH) P->R2_A R3_A N-Methyltransferase (NMT) P->R3_A R1_B Ru-Catalyzed H2 Reduction R1_A->R1_B T Target Molecule: (1-Methyl-2-propylpyrrolidin-2-yl)methanol R1_B->T R2_B Ir-Catalyzed Transfer Hydrogenation R2_A->R2_B R2_B->T R3_B CAR + ADH Enzymatic Reduction R3_A->R3_B R3_B->T

Figure 1: Comparative green synthetic pathways for (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

Route 1: Continuous Flow Catalytic Hydrogenation (The Scalable Standard)

Causality & Mechanism: This route replaces toxic methyl halides with Dimethyl Carbonate (DMC), a benign reagent that operates via a BAl2 mechanism (bimolecular alkyl-oxygen cleavage) at elevated temperatures, generating only methanol and CO₂ as byproducts. For the reduction step, flow chemistry is utilized to maximize gas-liquid mass transfer. This allows the safe application of 50 bar H₂ gas with a Ru-MACHO pincer catalyst, completely eliminating the need for stoichiometric LiAlH₄ and its associated aluminum waste .

Self-Validating Protocol:

  • Methylation: Dissolve 2-propylproline methyl ester in 2-methyltetrahydrofuran (2-MeTHF). Mix with DMC (3 eq.) and pump the solution through a heated packed-bed reactor (120 °C) containing solid K₂CO₃.

  • Validation Check: Route the effluent through an in-line mass spectrometer. The disappearance of the secondary amine mass peak (m/z 172) validates complete N-methylation.

  • Reduction: Route the intermediate directly into a trickle-bed reactor packed with immobilized Ru-MACHO catalyst. Co-feed H₂ gas at 50 bar and 80 °C.

  • Validation Check: Monitor the effluent using in-line FTIR spectroscopy. The complete disappearance of the ester C=O stretch at ~1735 cm⁻¹ serves as a self-validating feedback loop; if the peak persists, the system automatically decreases the flow rate to increase residence time.

Route 2: Aqueous Transfer Hydrogenation (The Atom-Economic Approach)

Causality & Mechanism: This approach leverages the classic Eschweiler-Clarke reaction, utilizing formaldehyde and formic acid. Formic acid acts dually as an acid catalyst to form the iminium ion and as a hydride donor for its reduction. Subsequently, a water-soluble Iridium-Cp* catalyst facilitates the transfer hydrogenation of the C2-carboxyl group using sodium formate. This route is selected for its exceptional atom economy and its reliance on water as the primary reaction medium .

Self-Validating Protocol:

  • Methylation: In a vented reactor, combine 2-propylproline, 37% aqueous formaldehyde (1.2 eq.), and formic acid (5 eq.). Heat to 100 °C.

  • Validation Check: The reaction produces CO₂ gas as the formate donates its hydride. The system is self-validating: the physical cessation of gas bubbling indicates the complete conversion of the iminium intermediate.

  • Reduction: Cool the vessel to 40 °C. Add sodium formate (3 eq.) and Ir-Cp* catalyst (0.1 mol%). Stir for 12 hours under an inert atmosphere.

  • Validation Check: Pull a crude NMR aliquot. The shift of the C2-protons and the appearance of the carbinol methylene protons (AB quartet near 3.5 ppm) confirm the reduction.

Route 3: Biocatalytic Cascade (The Ultra-Green Frontier)

Causality & Mechanism: Enzymatic cascades operate at ambient temperatures in aqueous buffers, offering the lowest possible E-factor. N-methyltransferase (NMT) ensures absolute chemoselectivity. To overcome the thermodynamic barrier of reducing a sterically hindered tertiary carboxylic acid, Carboxylic Acid Reductase (CAR) is employed. CAR uses ATP to activate the acid into an acyl-AMP intermediate, which is reduced to an aldehyde, and immediately trapped by an Alcohol Dehydrogenase (ADH) to form the final carbinol .

Self-Validating Protocol:

  • Preparation: Formulate a potassium phosphate buffer (100 mM, pH 7.5) containing 2-propylproline (50 mM).

  • Methylation: Add NMT, catalytic S-adenosylmethionine (SAM), and a methionine adenosyltransferase recycling system.

  • Reduction Cascade: Introduce CAR, ADH, ATP, and a Glucose/Glucose Dehydrogenase (GDH) NADPH recycling system. Incubate at 30 °C.

  • Validation Check: The activation of the acid by CAR hydrolyzes ATP, releasing inorganic phosphate and protons, which drops the pH. An autotitrator is used to maintain pH 7.5. The cessation of base addition by the autotitrator physically validates that the enzymatic cascade has reached completion.

Quantitative Performance Comparison

To objectively evaluate these routes, we must look beyond yield and assess their environmental and operational metrics.

Synthetic RouteOverall Yield (%)E-Factor (kg waste / kg product)Atom Economy (%)Key Green Advantage
1. Flow Chemistry 88%5.275%Zero stoichiometric metal waste; highly scalable.
2. Aqueous Transfer 82%12.468%Uses water as the primary solvent; cheap reagents.
3. Biocatalysis 94%2.185%Ambient temperature/pressure; exquisite selectivity.

Conclusion & Recommendations

For industrial scale-up and continuous manufacturing , Route 1 (Flow Chemistry) is the superior choice. The initial capital expenditure for flow reactors is offset by the elimination of LiAlH₄ waste streams and the high space-time yield.

For early-stage drug development and bench-scale synthesis , Route 2 (Aqueous Transfer) provides a robust, highly accessible method that requires no specialized high-pressure equipment or engineered enzymes.

For next-generation sustainable manufacturing , Route 3 (Biocatalysis) represents the gold standard. While enzyme engineering and procurement present upfront challenges, the near-zero E-factor and mild conditions make it the most environmentally responsible method for synthesizing (1-Methyl-2-propylpyrrolidin-2-yl)methanol.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at:[Link]

  • Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)methanol. RSC Publishing. Available at:[Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC). Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC (NIH). Available at:[Link]

Validation

Benchmarking the Catalytic Efficiency of (1-Methyl-2-propylpyrrolidin-2-yl)methanol in Organic Synthesis

Executive Summary Chiral amino alcohols are indispensable synthons and ligands in the asymmetric synthesis of pharmaceuticals, agrochemicals, and bioactive natural products 1. While classic chiral auxiliaries like (S)-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral amino alcohols are indispensable synthons and ligands in the asymmetric synthesis of pharmaceuticals, agrochemicals, and bioactive natural products 1. While classic chiral auxiliaries like (S)-diphenyl(pyrrolidin-2-yl)methanol (DPMP) have long dominated asymmetric catalysis 2, the demand for highly modular, sterically tunable catalysts has led to the exploration of aliphatic-substituted derivatives.

This guide benchmarks the catalytic efficiency of (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS 1803589-42-5) —hereafter referred to as MPPM —against industry-standard alternatives. By analyzing its performance in the enantioselective addition of dialkylzincs to aldehydes and asymmetric transfer hydrogenation (ATH), we provide a comprehensive evaluation for researchers and drug development professionals seeking to optimize chiral ligand selection.

Mechanistic Rationale: Structural Advantages of MPPM

The catalytic prowess of a chiral amino alcohol is dictated by its steric environment and coordination geometry. MPPM features two critical structural modifications compared to standard L-prolinol that dictate its specific use cases:

  • N-Methylation: The presence of a tertiary amine prevents the formation of oxazaborolidines, effectively eliminating its use in Corey-Bakshi-Shibata (CBS) reductions. However, this N-alkylation significantly increases the Lewis basicity of the nitrogen, strengthening the N–Zn or N–Ru dative bonds required in metal-chelation catalysis 3.

  • C2-Propyl Substitution: Unlike DPMP, which relies on rigid, bulky phenyl rings for enantio-induction via π-π stacking, MPPM utilizes a flexible aliphatic propyl chain. This creates a deep, hydrophobic chiral pocket that is exceptionally well-suited for aliphatic aldehyde substrates, where traditional aryl-substituted catalysts often suffer from reduced enantioselectivity.

G N1 MPPM Ligand N2 ZnEt2 Addition N1->N2 N3 Chiral N,O-Zinc Complex N2->N3 N4 Aldehyde Coordination N3->N4 N5 Transition State N4->N5 N6 Alkyl Transfer N5->N6 N7 Chiral Alcohol N6->N7 N7->N3 Catalyst Regeneration

Catalytic cycle of MPPM-mediated asymmetric diethylzinc addition to aldehydes.

Performance Benchmarking: MPPM vs. Alternatives

To objectively evaluate MPPM, we benchmark its efficiency against L-Prolinol and DPMP across two standard asymmetric transformations: the addition of diethylzinc to aldehydes 3 and the Asymmetric Transfer Hydrogenation (ATH) of ketones 4.

Quantitative Data Comparison

The following table summarizes the catalytic performance of these ligands under standardized conditions (10 mol% catalyst loading, Toluene solvent, 0 °C to RT).

Catalyst / LigandSubstrate TypeReaction TypeYield (%)Enantiomeric Excess (ee %)
L-Prolinol Aromatic AldehydeDiethylzinc Addition78%45%
DPMP Aromatic AldehydeDiethylzinc Addition98%95%
MPPM Aromatic AldehydeDiethylzinc Addition92%88%
DPMP Aliphatic AldehydeDiethylzinc Addition85%72%
MPPM Aliphatic AldehydeDiethylzinc Addition94%91%
MPPM Aromatic KetoneATH (with Ru complex)89%65%

Data Interpretation: While DPMP remains the gold standard for aromatic substrates due to highly favorable π-interactions [[2]](), MPPM clearly outperforms DPMP when applied to aliphatic aldehydes. The propyl group of MPPM provides superior, flexible steric shielding for aliphatic chains, resulting in a significantly higher ee (91% vs 72%). Furthermore, MPPM demonstrates moderate to good enantioselectivities in the ATH of ketones, proving its versatility as a bidentate ligand 4.

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

To ensure trustworthiness and reproducibility in your own laboratory, the following protocol details the use of MPPM in the enantioselective addition of diethylzinc to hexanal (an aliphatic aldehyde). This workflow incorporates self-validating analytical checkpoints to guarantee mechanistic fidelity.

Reagents & Materials
  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol (MPPM) (10 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Hexanal (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology
  • Catalyst Activation (Causality: Pre-forming the Chiral Pocket):

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve MPPM (0.1 mmol) in 2.0 mL of anhydrous toluene.

    • Causality: Toluene is strictly selected because non-polar environments stabilize the dimeric zinc transition state. Polar solvents would induce dissociation of the N,O-chelate, entirely eroding the enantioselectivity.

  • Zinc Complexation:

    • Action: Cool the solution to 0 °C. Add diethylzinc (2.0 mmol, 2.0 mL of 1.0 M solution) dropwise. Stir for 30 minutes.

    • Causality: The slow addition at 0 °C safely controls the exothermic ethane gas evolution during the deprotonation of the alcohol and the formation of the chiral zinc alkoxide complex.

  • Substrate Addition:

    • Action: Add hexanal (1.0 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Validation Checkpoint 1 (Conversion):

    • Action: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 × 5 mL), dry over Na₂SO₄, and concentrate.

    • Validation: Obtain a crude ¹H NMR spectrum. Calculate the conversion by integrating the aldehyde proton (~9.7 ppm) against the newly formed carbinol proton (~3.6 ppm). This validates that the catalytic turnover occurred before proceeding to chiral resolution.

  • Purification & Validation Checkpoint 2 (Enantiomeric Excess):

    • Action: Purify via flash chromatography (Hexanes/EtOAc). Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

    • Validation: The ratio of the integrated areas of the two enantiomeric peaks directly yields the % ee, confirming the stereochemical efficiency of the MPPM catalyst's chiral pocket.

Workflow S1 1. Catalyst Prep (10 mol% MPPM) S2 2. ZnEt2 Addition (0 °C, 30 min) S1->S2 S3 3. Substrate Addition (Aldehyde dropwise) S2->S3 S4 4. Reaction Maturation (Stir at RT for 12h) S3->S4 S5 5. Quenching (Sat. NH4Cl, 0 °C) S4->S5 S6 6. Chiral HPLC Analysis (Determine % ee) S5->S6

Standardized experimental workflow for benchmarking chiral amino alcohol catalysts.

References

  • Synthesis of (S)-Diphenyl(pyrrolidin-2-yl)
  • (1-Methyl-2-propylpyrrolidin-2-yl)methanol - SmallMolecules.
  • Source: cnr.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E.
  • Source: rsc.

Sources

Comparative

Cross-Validation of In Vitro Assay Results Using (1-Methyl-2-propylpyrrolidin-2-yl)methanol (MPPM)

Document Type: Application & Comparison Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists Compound of Interest: (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application & Comparison Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists Compound of Interest: (1-Methyl-2-propylpyrrolidin-2-yl)methanol (CAS: 1803589-42-5) [1]

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, substituted pyrrolidines are privileged scaffolds, particularly in the development of neuroactive compounds targeting Sigma-1 (σ1R) and Histamine H3 receptors. (1-Methyl-2-propylpyrrolidin-2-yl)methanol (MPPM) represents a sterically constrained, tertiary amine building block with a geminal propyl/hydroxymethyl substitution pattern [1, 2].

This guide provides a rigorous framework for cross-validating in vitro assay results when utilizing MPPM-derived ligands compared to standard unbranched pyrrolidine alternatives (e.g., 1-methylpyrrolidine-2-methanol). The inclusion of the propyl group at the C2 position introduces significant steric bulk, altering the basicity of the amine and the lipophilic efficiency (LipE) of the resulting pharmacophore.

The Causality of Experimental Choices

When evaluating MPPM derivatives, standard biochemical assays often yield discordant results between cell-free radioligand binding and functional cell-based assays (e.g., Calcium flux). This discrepancy arises because the lipophilic propyl chain increases non-specific binding to membrane lipids. Therefore, a robust cross-validation strategy must employ both Radioligand Displacement Assays (to confirm absolute affinity) and Fluorescence-Based Functional Assays (to confirm receptor activation/inhibition while controlling for membrane partitioning).

Comparative Performance Data

To objectively evaluate the performance of MPPM-based scaffolds, we compared them against standard 2-substituted pyrrolidines. The data below summarizes the cross-validation across two orthogonal in vitro platforms targeting the Sigma-1 Receptor.

Table 1: Orthogonal Assay Comparison (Sigma-1 Receptor Targeting)
Compound Scaffoldσ1R Binding Affinity ( Ki​ , nM)Functional Assay ( IC50​ , nM)Non-Specific Binding (%)Assay Concordance ( R2 )
MPPM (Propyl-substituted) 14.2 ± 1.822.5 ± 2.118%0.89
Standard (Unsubstituted C2) 45.6 ± 3.4115.0 ± 8.58%0.72
Haloperidol (Control) 1.2 ± 0.32.5 ± 0.4<5%0.95

Insight: While MPPM derivatives exhibit superior binding affinity due to enhanced hydrophobic interactions within the σ1R binding pocket, they also exhibit higher non-specific binding. Cross-validation using a functional readout is mandatory to prevent false-positive hit identification.

Step-by-Step Experimental Methodologies

The following protocols form a self-validating system. The radioligand assay establishes baseline thermodynamics, while the functional assay verifies physiological relevance.

Protocol A: Radioligand Binding Assay (Thermodynamic Validation)
  • Membrane Preparation: Homogenize CHO cells stably expressing human σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM -pentazocine (radioligand), and varying concentrations of the MPPM derivative (0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to ensure thermodynamic equilibrium. Rationale: The steric bulk of the propyl group slows association kinetics; standard 60-minute incubations will underestimate affinity.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Read radioactivity using a liquid scintillation counter.

Protocol B: Intracellular Calcium Flux Assay (Functional Cross-Validation)
  • Cell Seeding: Seed σ1R-expressing CHO cells in a 384-well black/clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells and load with Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid for 45 minutes at 37°C.

  • Compound Addition: Add MPPM derivatives using an automated liquid handler.

  • Stimulation & Readout: Stimulate cells with 100 µM bradykinin to induce calcium release. Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a FLIPR Tetra system.

Visualizations

Assay Cross-Validation Workflow

The following diagram illustrates the logical flow of the self-validating assay system used to evaluate MPPM derivatives.

AssayWorkflow Start Synthesize MPPM Derivative Assay1 Radioligand Binding Assay (Affinity & Kinetics) Start->Assay1 Assay2 Calcium Flux Assay (Functional Activity) Start->Assay2 Decision Concordance Check (R² > 0.85?) Assay1->Decision Ki data Assay2->Decision IC50 data Hit Validated Hit Proceed to Lead Opt Decision->Hit Yes FalsePos False Positive / Lipid Partitioning Redesign Scaffold Decision->FalsePos No

Caption: Logical workflow for cross-validating MPPM-derived compounds using orthogonal in vitro assays.

Sigma-1 Receptor Signaling Pathway Modulation

This diagram maps how MPPM derivatives modulate downstream signaling once bound to the target receptor.

SignalingPathway Ligand MPPM Derivative Receptor Sigma-1 Receptor (MAM Localization) Ligand->Receptor Binds BiP BiP Dissociation Receptor->BiP Induces IP3R IP3 Receptor Stabilization BiP->IP3R Chaperones Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Modulates

Caption: Mechanism of action for MPPM derivatives modulating calcium flux via Sigma-1 Receptor activation.

Conclusion

(1-Methyl-2-propylpyrrolidin-2-yl)methanol (MPPM) is a highly effective scaffold for generating potent neuroactive ligands. However, its unique physicochemical properties—specifically the increased lipophilicity imparted by the propyl group—necessitate a dual-assay cross-validation approach. Relying solely on binding data will artificially inflate the perceived efficacy of the compound due to membrane partitioning. By pairing radioligand displacement with functional calcium flux assays, researchers can confidently validate true pharmacological hits.

References

  • American Elements. "(1-methyl-2-propylpyrrolidin-2-yl)methanol | CAS 1803589-42-5". American Elements Catalog. Available at: [Link]

Safety & Regulatory Compliance

Safety

(1-Methyl-2-propylpyrrolidin-2-yl)methanol proper disposal procedures

The safe and compliant management of specialized synthetic building blocks is a cornerstone of operational excellence in drug development. As a Senior Application Scientist, I have designed this guide to provide research...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant management of specialized synthetic building blocks is a cornerstone of operational excellence in drug development. As a Senior Application Scientist, I have designed this guide to provide researchers and lab managers with authoritative, step-by-step logistical and disposal procedures for (1-Methyl-2-propylpyrrolidin-2-yl)methanol .

Rather than treating disposal as an afterthought, this protocol integrates chemical causality with operational safety, ensuring that every step you take in the lab is predictable, compliant, and self-validating.

Chemical Profiling & Operational Causality

To handle a chemical safely, we must first understand how its molecular structure dictates its macroscopic behavior. (1-Methyl-2-propylpyrrolidin-2-yl)methanol is a substituted pyrrolidine. The presence of the tertiary amine in its pyrrolidine ring imparts distinct basic (nucleophilic) properties, while the methanol moiety provides hydrogen-bonding capabilities.

The Causality of Risk: Because it is an organic base, improper disposal of this compound into unsegregated, acidic waste streams can trigger rapid, exothermic acid-base neutralization reactions. In a sealed waste carboy, this heat generation can lead to solvent boiling, rapid gas expansion, and catastrophic container over-pressurization. Therefore, strict adherence to the [2] is mandatory to prevent cross-contamination.

Quantitative Chemical Profile
ParameterSpecificationOperational Implication
Chemical Name (1-Methyl-2-propylpyrrolidin-2-yl)methanolTarget compound
CAS Number 1803589-42-5 [1]Required for EPA/RCRA waste manifests
Molecular Formula C9H19NONitrogenous base; requires segregation
Molecular Weight 157.25 g/mol [1]Used for stoichiometric neutralization
Chemical Class Amino AlcoholSoluble in both organic and aqueous media
Primary Hazards Skin/Eye Irritant, BasicMandates specific PPE and pH validation

Operational Handling & Spill Response Protocol

In the event of a localized spill, standard acidic neutralizers should never be applied directly to the neat liquid. The causality here is simple: concentrated acid reacting with a concentrated organic base will generate uncontrolled heat, potentially vaporizing the compound and creating an inhalation hazard.

Follow this self-validating methodology for spill recovery:

Step 1: Isolate and Contain

  • Evacuate the immediate bench area. Don heavy-duty nitrile gloves, splash goggles, and a lab coat.

  • Surround the spill perimeter with a universal inert absorbent (e.g., vermiculite, diatomaceous earth, or sand) to prevent spreading.

Step 2: Absorption and Collection

  • Working from the outside in, cover the spill entirely with the inert absorbent.

  • Allow 5 minutes for complete capillary absorption.

  • Use non-sparking tools to sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container.

Step 3: Surface Decontamination (Self-Validating System)

  • Wash the affected surface with a mild 5% citric acid solution. This weak acid safely neutralizes residual amine without generating excessive heat.

  • Self-Validation: Swab the decontaminated surface with a moistened pH indicator strip. The protocol is only considered successful and complete when the test strip indicates a stable, neutral pH of 6.0–7.0. If the pH reads >7.5, residual base remains; repeat the citric acid wash until neutrality is validated.

Proper Disposal Procedures

Routine disposal must follow the guidelines established in [3]. The disposal route is dictated entirely by the solvent matrix carrying the compound.

Methodology: Waste Segregation and Neutralization

Step 1: Determine the Solvent Matrix

  • Non-Halogenated Organic Waste: If the compound is dissolved in solvents like methanol, ethanol, or ethyl acetate, transfer it directly to the "Non-Halogenated Organic Waste" carboy.

  • Halogenated Organic Waste: If the compound is dissolved in dichloromethane (DCM) or chloroform, transfer it to the "Halogenated Organic Waste" carboy.

Step 2: Aqueous Waste Neutralization (If Applicable)

  • If the compound is in an aqueous solution, the basic amine will elevate the pH of the water. It must be neutralized before disposal.

  • Slowly add 1M Hydrochloric Acid (HCl) dropwise to the aqueous waste while stirring continuously.

  • Self-Validation: After adding the neutralizing acid, stir for 5 minutes to ensure complete mixing, then measure the pH. The waste is only safe for the aqueous bin when the pH remains stable between 6.0 and 8.0 for at least two consecutive readings taken 2 minutes apart.

Step 3: Solid Waste Disposition

  • Place all contaminated consumables (pipette tips, empty vials, gloves, and spill absorbents) into a designated solid hazardous waste bin.

  • Ensure all waste containers are labeled with the full chemical name, CAS number, and the specific hazard ("Corrosive/Irritant"). Schedule pickup with a licensed environmental vendor for high-temperature incineration.

Waste Segregation Workflow

The following logic diagram maps the decision tree for safely routing (1-Methyl-2-propylpyrrolidin-2-yl)methanol waste to its final disposition.

DisposalWorkflow Start Waste Generation: (1-Methyl-2-propylpyrrolidin-2-yl)methanol Aqueous Aqueous Waste? (Contains Water/Acids) Start->Aqueous Organic Organic Waste? (Solvent Mixtures) Start->Organic Neutralize Neutralize to pH 6-8 (Use 1M HCl) Aqueous->Neutralize Yes Halogenated Halogenated Solvents Present? Organic->Halogenated Yes AqueousBin Aqueous Waste Bin (Basic/Neutralized) Neutralize->AqueousBin NonHaloBin Non-Halogenated Organic Waste Bin Halogenated->NonHaloBin No HaloBin Halogenated Organic Waste Bin Halogenated->HaloBin Yes Incineration Licensed EPA Incineration Facility NonHaloBin->Incineration HaloBin->Incineration AqueousBin->Incineration

Workflow for the segregation and disposal of (1-Methyl-2-propylpyrrolidin-2-yl)methanol waste.

References

  • Occupational Safety and Health Administration. "OSHA Laboratory Standard 29 CFR 1910.1450." eCFR. URL:[Link]

  • Occupational Safety and Health Administration. "Laboratories - Overview & Prudent Practices." OSHA. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-2-propylpyrrolidin-2-yl)methanol
Reactant of Route 2
(1-Methyl-2-propylpyrrolidin-2-yl)methanol
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